The 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: Structural Dynamics, Synthetic Workflows, and Kinase Inhibition Modalities
Executive Summary In the landscape of rational drug design, the architectural mimicry of endogenous ligands remains a cornerstone strategy for competitive enzyme inhibition. The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, the architectural mimicry of endogenous ligands remains a cornerstone strategy for competitive enzyme inhibition. The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly privileged, nitrogen-dense heterocyclic system that serves as a bioisostere of adenine[1]. By mimicking the purine core of adenosine triphosphate (ATP), this scaffold has become instrumental in the development of small-molecule kinase inhibitors targeting oncogenic pathways, including those driven by c-Src, c-Abl, and various cyclin-dependent kinases (CDKs)[2][3]. This technical guide delineates the physicochemical properties, mechanistic rationale, and validated experimental workflows required to synthesize and evaluate derivatives of this critical pharmacophore.
Structural and Physicochemical Profiling
The pyrazolo[3,4-d]pyrimidine ring system is characterized by its unique aromaticity and electronic distribution, which dictate its reactivity and binding affinity within biological targets[4]. The addition of a methyl group at the 6-position alters the steric bulk and lipophilicity of the core, subtly modulating its interaction with the hydrophobic pockets of kinase active sites.
Mechanistic Rationale: The Purine Bioisostere Paradigm
The fundamental utility of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its capacity to exploit the highly conserved ATP-binding pocket of protein kinases. The adenine ring of ATP naturally forms bidentate hydrogen bonds with the peptide backbone of the kinase hinge region[1].
As a bioisostere, the pyrazolo[3,4-d]pyrimidine core replicates this hydrogen-bonding network. The nitrogen atoms at positions N1 and N2 of the pyrazole ring, along with the pyrimidine nitrogens, act as critical hydrogen bond acceptors and donors. This allows the scaffold to anchor itself firmly within the hinge region, displacing ATP and locking the kinase in an inactive conformation (often exploiting the DFG-out or DFG-in states depending on peripheral substitutions)[1][6].
Logical mapping of pyrazolo[3,4-d]pyrimidine bioisosteric mimicry in kinase hinge regions.
Synthetic Methodologies and Functionalization
To utilize 6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a drug discovery building block, it must be functionalized. The most common synthetic vector involves the halogenation of a pyrimidin-4-ol precursor to create a highly reactive electrophilic center at the 4-position, enabling subsequent nucleophilic aromatic substitution (
SNAr
)[7].
Protocol 1: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Causality & Rationale: The conversion of the hydroxyl group (or its pyrimidinone tautomer) to a chloride is a critical activation step. The chloride acts as an exceptional leaving group, lowering the activation energy required for
SNAr
reactions with various anilines or aliphatic amines. These amine substitutions are essential for probing the deep hydrophobic pockets adjacent to the kinase hinge region[7].
Step-by-Step Methodology:
Reagent Preparation: Suspend the starting material (e.g., 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) in neat Phosphorus oxychloride (
POCl3
) at 0 °C.
Causality:
POCl3
serves a dual purpose as both the chlorinating agent and the reaction solvent, driving the equilibrium heavily toward the chlorinated product via Le Chatelier's principle[7].
Thermal Activation: Gradually heat the reaction mixture to 150 °C and stir under an inert
N2
atmosphere for 10 hours.
Causality: The electron-deficient nature of the fused pyrimidine ring creates a high kinetic barrier for substitution; rigorous thermal conditions are mandatory to achieve complete conversion[7].
Controlled Quenching: Cool the mixture to room temperature and carefully quench by dropwise addition to ice-cold water.
Causality: Unreacted
POCl3
reacts violently and exothermically with water. Slow addition controls the hydrolysis into phosphoric acid and hydrogen chloride gas, preventing product degradation.
Extraction & Purification: Neutralize the aqueous layer with saturated
NaHCO3
to a pH of 7-8. Extract the aqueous phase iteratively with
CH2Cl2
. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the chlorinated intermediate as a crude oil or solid[7].
Step-by-step synthetic workflow for functionalizing the pyrazolo[3,4-d]pyrimidine core.
Biological Evaluation: Kinase Screening Protocols
Once functionalized, the derivatives must be rigorously evaluated for their target engagement. Pyrazolo[3,4-d]pyrimidines frequently exhibit potent nanomolar inhibition against non-receptor tyrosine kinases like c-Src and c-Abl, which are heavily implicated in solid tumors and leukemias[3].
Protocol 2: In Vitro Kinase Inhibition Profiling (Universal ADP Detection)
Causality & Rationale: To validate these compounds as ATP-competitive inhibitors, a universal ADP detection assay (e.g., ADP-Glo™) is preferred over substrate-specific phosphorylation assays. By measuring the byproduct of the kinase reaction (ADP) rather than the phosphorylated peptide, researchers can screen the scaffold against a broad panel of kinases without altering the detection reagents, ensuring highly reproducible
IC50
calculations[3].
Step-by-Step Methodology:
Kinase-Inhibitor Pre-incubation: In a 384-well white microplate, incubate the purified recombinant kinase (e.g., c-Src) with the synthesized pyrazolo[3,4-d]pyrimidine derivative at varying concentrations (typically 1 nM to 10 μM) in a standard kinase assay buffer for 30 minutes at room temperature.
Causality: Pre-incubation allows the small molecule to reach thermodynamic binding equilibrium within the ATP pocket before the enzymatic reaction is forced to initiate.
Reaction Initiation: Initiate the kinase reaction by adding ultra-pure ATP (calibrated to the established
Km
value for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.
ATP Depletion: Add the primary ADP detection reagent and incubate for 40 minutes.
Causality: This critical step terminates the kinase reaction and completely depletes any unconsumed background ATP, ensuring that the subsequent luminescent signal is exclusively derived from the kinase-generated ADP.
Luminescence Detection: Add the secondary detection reagent to convert the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light. Read the luminescence on a microplate reader.
Causality: The luminescent signal is directly proportional to the ADP concentration. A decrease in luminescence correlates directly with the competitive displacement of ATP by the pyrazolo[3,4-d]pyrimidine inhibitor.
References
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Source: ACS Publications
URL
Source: RSC Publishing / National Institutes of Health (NIH)
Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography
Source: ACS Publications
URL
Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers
Source: PLOS One
URL
Translating Pharmacophore to Function: In Vitro Mechanism of Action of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary & Pharmacological Framework The pursuit of targeted oncology and immunology therapies heavily relies on the precise modulation of oncogenic kinase cascades. At the core of many successful kinase inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Framework
The pursuit of targeted oncology and immunology therapies heavily relies on the precise modulation of oncogenic kinase cascades. At the core of many successful kinase inhibitors lies the pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic pharmacophore widely recognized as a structural bioisostere of the adenine ring of adenosine triphosphate (ATP) 1[1].
Specifically, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative serves as a critical building block. The addition of the methyl group at the C6 position introduces specific steric and hydrophobic parameters that dictate the molecule's orientation within the highly conserved kinase hinge region. By occupying the orthosteric ATP-binding pocket, these derivatives act as fully ATP-competitive inhibitors. In vitro, they have demonstrated profound efficacy in dual-targeting non-receptor tyrosine kinases such as c-Src and c-Abl, leading to potent cell cycle arrest and apoptosis in tumor progenitor cells2[2]. Furthermore, structure-based drug design has leveraged this scaffold to achieve high selectivity against Class I Phosphatidylinositol 3-Kinases (PI3Ks) while sparing related targets like mTOR 3[3].
Fig 1: ATP-competitive inhibition mechanism of 6-methyl-pyrazolo[3,4-d]pyrimidine.
Quantitative Kinase Inhibition Profiling
Understanding the in vitro potency of this scaffold requires a comparative analysis of its binding affinity across different kinase targets. Because these compounds are ATP-competitive, their inhibitory constant (
Ki
) is the most accurate reflection of affinity, calculated using the Michaelis-Menten equation to account for varying ATP concentrations across different assays4[4].
Table 1: Representative In Vitro Profiling of 6-methyl-pyrazolo[3,4-d]pyrimidine Derivatives
To rigorously define the mechanism of action of a 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative, researchers must employ an orthogonal, self-validating workflow. Biochemical potency does not guarantee cellular efficacy due to the high intracellular concentrations of ATP (1–5 mM) that the inhibitor must outcompete.
Fig 2: Self-validating in vitro screening workflow for kinase inhibitors.
Objective: Quantify the
IC50
and
Ki
of the compound against recombinant c-Src.
Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays to eliminate false positives caused by compound autofluorescence or inner-filter effects. The time-resolved nature ensures short-lived background fluorescence decays before signal acquisition, guaranteeing high data trustworthiness.
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, and 2 mM DTT.
Rationale:
Mg2+
is an absolute requirement for ATP coordination within the kinase catalytic cleft.
Compound Titration: Perform a 10-point serial dilution (1:3) of the 6-methyl-pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO, followed by a 1:100 dilution in the kinase buffer.
Rationale: Maintaining a constant final DMSO concentration (1%) across all wells prevents solvent-induced artifacts on enzyme kinetics.
Enzyme-Inhibitor Pre-incubation: Add recombinant c-Src to the compound plate and incubate at room temperature for 30 minutes.
Rationale: This allows the system to reach binding equilibrium, which is critical to avoid underestimating the potency of compounds with slow-binding kinetics.
Reaction Initiation: Add ATP and a biotinylated substrate peptide to initiate the reaction. Crucially, set the ATP concentration exactly to its predetermined
Km
for c-Src.
Rationale: Running the assay at the ATP
Km
ensures maximum sensitivity for ATP-competitive inhibitors and allows direct mathematical conversion of
IC50
to
Ki
using the Cheng-Prusoff equation.
Detection & Self-Validation: Stop the reaction by adding EDTA, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal.
Internal Controls: Include Dasatinib as a positive control (expected
IC50
< 5 nM) and an EDTA-quenched well as a negative control to define the assay window. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
Protocol 2: Intracellular Target Engagement via Phospho-Western Blotting
Objective: Verify that the compound penetrates the cell membrane and successfully inhibits c-Src phosphorylation at Tyr416 in a living cellular environment.
Causality of Assay Choice: This assay bridges the gap between cell-free biochemical data and downstream phenotypic outcomes. It proves that the observed cell death is mechanistically linked to target inhibition, rather than off-target cytotoxicity.
Cell Culture & Treatment: Seed A549 or murine tumor progenitor cells in 6-well plates. Treat with the inhibitor at concentrations bracketing the cellular
IC50
for exactly 2 hours.
Rationale: A short 2-hour incubation isolates direct, proximal kinase inhibition. Longer incubations (e.g., 24h) risk measuring secondary effects from apoptosis or cell cycle arrest rather than direct target engagement.
Lysis & Phosphatase Inhibition: Wash cells with ice-cold PBS and immediately lyse in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g.,
Na3VO4
, NaF).
Rationale: Immediate inhibition of endogenous cellular phosphatases is critical; failure to do so will result in the rapid loss of the transient phosphorylation state of c-Src during sample handling.
Immunoblotting & Self-Validation: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Src (Tyr416) and total Src.
Internal Controls: Total Src must be run as an internal loading control to definitively prove that the loss of the p-Src signal is due to kinase inhibition by the pyrazolo[3,4-d]pyrimidine, and not due to compound-induced protein degradation or unequal sample loading.
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
Source: National Institutes of Health (PMC)
URL:[Link]
Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers
Source: PLOS One
URL:[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor
Source: National Institutes of Health (PMC)
URL:[Link]
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Pharmacokinetics of 6-Methyl-1H-Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide to ADME Optimization and Preclinical Profiling
Executive Summary The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS RN 1276056...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS RN 1276056-73-5) stands out as a highly specialized chemical compound and a potent bioisostere of the purine ring[1]. While derivatives of this scaffold demonstrate exceptional target engagement against oncogenic kinases, their clinical translation is frequently bottlenecked by suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles—specifically, the solubility-permeability paradox.
As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) behavior of these derivatives. We will explore the causality behind their physicochemical limitations, detail strategic structural optimizations (such as prodrug synthesis), and provide field-proven, self-validating experimental workflows for rigorous preclinical PK profiling.
Structural Dynamics and Kinase Engagement
The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket of various protein kinases[2]. The specific addition of a 6-methyl group is not arbitrary; this substitution alters the electron density of the pyrimidine ring and restricts rotational degrees of freedom, locking the scaffold into a conformation highly favorable for the hinge region of kinases such as c-Src, c-Abl, VEGFR-2, EGFR, and PLK4[3][4][5].
However, this structural advantage comes at a pharmacokinetic cost. The high planarity and aromaticity of the pyrazolo[3,4-d]pyrimidine system drive strong crystal lattice energy. Consequently, these derivatives often exhibit poor thermodynamic aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds depending on their permeability[6][7].
Overcoming the Solubility-Permeability Paradox
While many 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit excellent passive permeability across the gastrointestinal (GI) tract and the blood-brain barrier (BBB)—making them attractive for treating malignancies like glioblastoma multiforme[6]—their low aqueous solubility severely limits oral bioavailability.
To counteract this, researchers employ strategic prodrug approaches. A proven methodology involves affixing an ionizable, water-soluble moiety (e.g., an N-methylpiperazino group) to the core via an enzymatically cleavable O-alkyl carbamate linker[7][8].
The Causality of the Prodrug Choice:
Why a carbamate linker? Carbamates offer superior chemical stability in the acidic environment of the stomach compared to simple esters, preventing premature degradation. Once absorbed into systemic circulation, ubiquitous plasma esterases and amidases cleave the linker, releasing the active 6-methyl derivative to engage its kinase target[7].
Fig 1: Prodrug activation and kinase inhibition pathway of pyrazolo[3,4-d]pyrimidines.
Self-Validating Experimental Protocols
To accurately assess the ADME profile of these derivatives, laboratory workflows must be designed as self-validating systems. Every step must include an internal check to ensure data integrity.
Purpose: To isolate passive transcellular diffusion from active efflux, allowing us to pinpoint whether poor oral absorption is driven by solubility or permeability limitations.
Equilibration: Suspend 2 mg of the derivative in 1 mL of pH 7.4 phosphate buffer (or FaSSIF). Incubate at 37°C for 24 hours with orbital shaking. Causality: 24 hours ensures the system reaches true thermodynamic equilibrium, overcoming the kinetic solubility artifacts common with highly crystalline scaffolds.
Separation: Centrifuge at 15,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
PAMPA Setup: Coat a PVDF artificial membrane with a 20% dodecane/lecithin lipid solution. Add the filtered drug solution to the donor compartment and fresh buffer to the acceptor compartment.
Incubation & Quantification: Incubate for 4 hours at room temperature. Quantify the donor and acceptor concentrations using LC-MS/MS.
System Validation Check: Calculate the mass balance. The sum of the drug in the donor and acceptor compartments must be >95% of the initial concentration. If <95%, the drug is trapped within the lipid membrane, indicating an excessively high lipophilicity (logP) that requires immediate structural redesign.
Protocol B: In Vivo LC-MS/MS Pharmacokinetic Profiling (Rat Model)
Purpose: To determine clearance, volume of distribution, and oral bioavailability (F%).
Fig 2: Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.
Dosing: Administer the derivative intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to fasted Sprague-Dawley rats[5].
Sampling: Collect 200 µL of blood via the jugular vein at predetermined time points (0.25 to 24 hours) into K2EDTA-coated tubes. Centrifuge immediately at 4°C to isolate plasma.
Extraction (Protein Precipitation): Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to 50 µL of plasma. Causality: Cold acetonitrile serves a dual purpose—it denatures plasma proteins to release the bound drug fraction and instantly halts enzymatic degradation (e.g., esterases) that could artificially lower the measured concentration of a prodrug.
Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
System Validation Check: Monitor the IS peak area across all samples. The IS response must remain within ±15% variance. Significant deviations indicate matrix-induced ion suppression, requiring an adjustment to the chromatographic gradient before data acceptance.
Quantitative PK Data Summary
The table below synthesizes the pharmacokinetic parameters of various pyrazolo[3,4-d]pyrimidine derivatives documented in recent literature, highlighting the impact of structural optimization.
Compound / Derivative
Primary Target
Aqueous Solubility
Clearance (In Vivo)
Oral Bioavailability (F%)
Key ADME Observation
Parent Lead (1)
c-Src / c-Abl
< 1.0 µg/mL
N/A
Very Low
Poor solubility severely limits in vivo testing[7].
Prodrug (8)
c-Src / c-Abl
> 500 µg/mL
N/A
Improved
Carbamate cleavage effectively releases the active drug in plasma[7][8].
Compound 24j
PLK4
Moderate
High
8.03%
Despite high in vitro potency, high plasma clearance requires further metabolic stabilization[5].
SCO-201
ABCG2 / BCRP
Moderate
Low
Good
Reverses multidrug resistance with low risk of systemic toxicity[9].
Conclusion & Future Perspectives
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile pharmacophore with proven efficacy in oncology and multidrug resistance reversal[1][9]. However, its inherent physicochemical properties demand rigorous pharmacokinetic optimization. By leveraging prodrug strategies to bypass the solubility-permeability paradox and employing self-validating LC-MS/MS workflows, researchers can accurately profile these compounds. Future development in this space will likely focus on bioisosteric replacements at the C4 and C6 positions to reduce hepatic clearance while maintaining the critical hydrogen-bonding network required for kinase hinge-region engagement[3].
References
"6-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Unique Chemical Compound", uga.edu,1
"Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents", researchgate.net, 2
"Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study", acs.org, 3
"Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme", mdpi.com, 6
"Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations", nih.gov, 4
"The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP", mdpi.com, 9
"Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors", nih.gov, 7
"Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer", nih.gov, 5
"Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.", scispace.com, 8
Structural and Thermodynamic Profiling of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Binding Affinity to Target Kinases
Executive Summary The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, primarily recognized for its exceptional ability to act as an ATP-competitive kinase inhibitor....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, primarily recognized for its exceptional ability to act as an ATP-competitive kinase inhibitor. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), this bicyclic heteroaromatic system inserts deeply into the highly conserved hinge region of various target proteins, including Class I PI3Ks, SRC family kinases, and EphB4 receptors[1][2][3]. This whitepaper provides an in-depth technical analysis of the structural causality behind its binding affinity, summarizes quantitative target data, and details self-validating biophysical protocols for measuring these interactions.
The Structural Basis of Binding Affinity (Mechanism & Causality)
The high binding affinity of pyrazolo[3,4-d]pyrimidines is driven by a precise network of intermolecular interactions that outcompete endogenous ATP.
Hinge Region Anchoring: The core scaffold contains multiple nitrogen heteroatoms. Specifically, the N5 and N7 pyrimidine nitrogens serve as critical hydrogen bond acceptors, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues, depending on the specific kinase)[2].
Hydrophobic Packing & Entropic Optimization: The 6-methyl substitution provides a critical hydrophobic contact that projects into the selectivity pocket adjacent to the gatekeeper residue. Causally, this methyl group restricts the rotational freedom of the compound, locking it into a bioactive conformation. This pre-organization minimizes the entropic penalty (
ΔS
) typically incurred during target binding, driving a highly favorable Gibbs free energy (
ΔG
)[2].
Selectivity Filtering: Modifications at the C3 and N1 positions allow for steric exploration of the ribose-binding pocket, dictating selectivity between closely related kinase families (e.g., distinguishing SRC from ABL)[3].
Caption: Competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidines at the kinase hinge region.
Target Protein Profiles & Quantitative Binding Data
The versatility of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core allows it to be tuned for various oncogenic targets. The table below summarizes the binding affinities across different target proteins derived from orthogonal biophysical and biochemical assays.
Target Protein
Assay Method
Binding Affinity (
KD
/
IC50
)
Mechanistic Role
Class I PI3K
Biochemical Assay
Low nM range
Competes with ATP at the hinge region, blocking PI3K/mTOR signaling[2].
EphB4 Receptor
MST / NanoBRET
KD
= 5.7 nM /
IC50
= 3.0 nM
High-affinity binding to the active conformation, suppressing tumor angiogenesis[1].
SRC Kinase
Enzymatic Assay
IC50
< 10 nM
Binds the catalytic domain, suppressing breast cancer cell growth[3].
CDC5L
SPR
KD
= 103.7 μM
Dual-targeting ligand disrupting protein-protein complex formation in mitosis[4].
MTH1
ITC
KD
~ Low nM
Binds the active site, preventing the sanitization of the oxidized nucleotide pool[5].
Biophysical Characterization Protocols
To rigorously validate the binding affinity of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, orthogonal biophysical techniques are employed. These protocols are designed as self-validating systems to ensure that the observed
KD
reflects true target engagement rather than assay artifacts.
Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR provides real-time measurement of the association (
kon
) and dissociation (
koff
) rates.
Causality Check: Direct amine coupling (EDC/NHS) of kinases often targets surface lysines randomly, which can sterically occlude the ATP-binding pocket. Therefore, an oriented capture strategy using a His-tag is mandatory to preserve the integrity and accessibility of the hinge region[6].
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. The dextran matrix provides a hydrophilic environment that minimizes non-specific hydrophobic binding.
Antibody Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject an anti-His antibody to covalently link it to the dextran matrix, followed by 1M ethanolamine to block unreacted reactive esters.
Target Capture: Inject the purified His-tagged target kinase (e.g., CDC5L or SRC) at 10-20 µg/mL until a stable capture level of ~1000-1500 Resonance Units (RU) is achieved[4][6].
Analyte Injection: Prepare a concentration series of the pyrazolo[3,4-d]pyrimidine derivative (e.g., 0.1 nM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject at a high flow rate (30 µL/min) for 180 seconds to minimize mass transport limitations[6].
Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor dissociation. Regenerate the surface with 10 mM Glycine-HCl (pH 1.5) to strip the His-tagged protein, preparing the anti-His surface for the next cycle.
Self-Validation & Analysis: Subtract the reference flow cell (anti-His only) and blank buffer injections (double-referencing) to eliminate bulk refractive index shifts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive
KD=koff/kon
.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during binding, providing the enthalpy (
ΔH
), entropy (
ΔS
), and stoichiometry (
n
).
Causality Check: Exact buffer matching is critical. A mismatch of even 1 mM in salt concentration between the syringe and the cell will generate massive heats of dilution, completely masking the binding signal. Furthermore, TCEP is used instead of DTT because DTT oxidizes over time during the run, causing an exothermic baseline drift[5][7].
Step-by-Step Methodology:
Buffer Preparation: Prepare a universal matched buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP, and 5% DMSO[5][7].
Sample Dialysis: Dialyze the target protein extensively against the buffer. Use the exact final dialysate to dissolve the pyrazolo[3,4-d]pyrimidine ligand to ensure perfect solvent matching.
Loading: Load the calorimeter cell (e.g., 200 µL volume) with the target protein at 10-15 µM. Load the injection syringe with the ligand at 100-150 µM (approximately 10x the protein concentration)[5][7].
Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL each. Space injections 120 seconds apart to allow the heat signal to return completely to baseline.
Self-Validation (Control): Perform a control titration of the ligand into the buffer alone. Subtract these background heats of dilution from the main experiment isotherm.
Data Analysis: Integrate the peaks to determine the heat of binding per injection. Fit the isotherm to a single-site binding model to extract
KD
,
ΔH
, and
ΔS
.
Caption: Orthogonal biophysical workflow for validating kinase inhibitor binding affinity.
References
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases.
The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. MDPI.
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition.
Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability.
Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design.
A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. NIH PMC.
Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. NIH PMC.
Whitepaper: Physicochemical Profiling and Synthetic Workflows of the 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold in Targeted Kinase Inhibition
Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core has emerged as a structurally critical purine isostere. By mimicking the adenine ring of adenosine triphosphate (ATP), this fused nitrogen-containing heterocycle effectively anchors into the hinge region of various kinase active sites[1]. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its key functionalized derivatives. Furthermore, it details the structural causality behind its binding mechanics and outlines self-validating experimental protocols for its functionalization in drug discovery workflows.
Physicochemical Data and Structural Causality
The inherent physicochemical properties of a scaffold dictate its pharmacokinetic viability and synthetic tractability. The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core (CAS: 1276056-73-5) is characterized by a molecular weight of 134.14 g/mol and a chemical formula of C6H6N4[2].
The addition of the 6-methyl group to the unsubstituted pyrazolo[3,4-d]pyrimidine core serves a dual purpose:
Lipophilicity Modulation: The methyl group slightly increases the lipophilicity of the core, which can enhance cell membrane permeability without drastically inflating the topological polar surface area (TPSA).
Electronic Effects: Through hyperconjugation, the 6-methyl group acts as a weak electron-donating group. This subtly increases the electron density on the adjacent pyrimidine nitrogens (N5 and N7), strengthening their capacity to act as hydrogen-bond acceptors when interacting with the kinase hinge region backbone.
Quantitative Physicochemical Data
To facilitate rational drug design, the core and its most synthetically relevant halogenated derivatives are summarized below. Halogenation at the C3 or C4 positions is a prerequisite for downstream cross-coupling or nucleophilic aromatic substitution (SNAr).
Mechanistic Grounding: ATP-Mimicry and Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine bicycle is widely recognized for its ability to inhibit a broad spectrum of oncogenic targets, including Src, PI3K, mTOR, EGFR, and cyclin-dependent kinases (CDKs)[6]. The causality behind this broad-spectrum utility lies in its precise spatial geometry.
When designing kinase inhibitors, medicinal chemists exploit the core's hydrogen-bonding network. The N1-H of the pyrazole ring acts as a potent hydrogen-bond donor, while the pyrimidine nitrogens act as acceptors. This network perfectly complements the peptide backbone of the kinase hinge region. Furthermore, strategic functionalization dictates selectivity:
C4-Substitution: Substituents at the C4 position (often introduced via the 4-chloro derivative[3]) project into the solvent-exposed region or the affinity pocket. For example, replacing an N-H linker with an oxygen linker at this position has been shown to improve physicochemical properties such as solubility in PI3K inhibitors[7].
C3-Substitution: Substituents at the C3 position (introduced via the 3-bromo derivative[5]) project towards the gatekeeper residue and the hydrophobic pocket, a critical vector for achieving kinase selectivity.
Fig 1. Logical relationship of pyrazolo[3,4-d]pyrimidine binding within the kinase ATP pocket.
Synthetic Methodologies: Functionalizing the Core
To transform the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core into a mature active pharmaceutical ingredient (API), researchers must break the symmetry of the molecule through regioselective halogenation.
The electron-rich nature of the pyrazole C3 position makes it highly susceptible to electrophilic aromatic substitution. By treating the core with a controlled source of electrophilic bromine, such as N-Bromosuccinimide (NBS), the 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is formed[5]. This intermediate is then primed for Palladium-catalyzed Suzuki-Miyaura cross-coupling to append aryl or heteroaryl groups that interact with the kinase gatekeeper residue.
Fig 2. Experimental workflow for C3-functionalization of the pyrazolo[3,4-d]pyrimidine core.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding, thereby maintaining scientific integrity and minimizing resource waste.
Protocol A: Electrophilic Bromination at C3
Objective: Synthesize 3-bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (MW: 213.03 g/mol )[5] from the unsubstituted core.
Causality: NBS is selected over elemental bromine (Br2) to provide a slow, controlled release of electrophilic bromine, preventing polyhalogenation or oxidative degradation of the pyrazole ring. Anhydrous DMF is used to stabilize the polar transition state.
Preparation: Dissolve 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Rationale: Argon prevents oxidative side reactions of the electron-rich intermediates.
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes. Rationale: Cooling mitigates the exothermic nature of the bromination, preventing thermal degradation.
Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a new, UV-active product spot with a lower Rf value (due to increased molecular weight and altered polarity).
Quenching & Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate, wash extensively with water to remove residual succinimide, and dry under high vacuum.
Analytical Validation: Confirm product identity via LC-MS. The mass spectrum must show the characteristic 1:1 isotopic pattern of bromine at m/z ~213.0 and 215.0 [M+H]+. 1H NMR must show the complete disappearance of the C3-H singlet.
Protocol B: Biochemical Validation via FRET Kinase Assay
Objective: Quantify the IC50 of the newly synthesized pyrazolo[3,4-d]pyrimidine derivative against a target kinase.
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because it minimizes compound auto-fluorescence interference, a common issue with highly conjugated heterocyclic drug candidates.
Assay Assembly: In a 384-well low-volume plate, combine the recombinant target kinase, the fluorescently labeled peptide substrate, and ATP. Critical Step: The ATP concentration must be set exactly at its apparent Michaelis constant (Km) for the specific kinase. This ensures that the competitive nature of the pyrazolo[3,4-d]pyrimidine inhibitor is accurately quantified without being artificially masked by overwhelming ATP competition.
Inhibitor Titration: Dispense the synthesized inhibitor in a 10-point serial dilution (e.g., 10 µM down to 0.5 nM) using DMSO. Ensure the final DMSO concentration in the assay is ≤1% to prevent solvent-induced enzyme denaturation.
Incubation & Detection: Incubate the plate for 60 minutes at room temperature. Add the TR-FRET development reagent (e.g., Europium-labeled antibody). Measure the emission ratio (665 nm / 615 nm) using a microplate reader.
Data Validation: Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50. Self-Validation: Always include a known reference inhibitor (e.g., Dasatinib for Src family kinases) as a positive control to validate the dynamic range and sensitivity of the assay run.
Preclinical Cytotoxicity and Mechanistic Screening of 6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives: A Technical Guide
Executive Summary The discovery and validation of novel oncology therapeutics require rigorous, artifact-free screening cascades. The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore, acting as a b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The discovery and validation of novel oncology therapeutics require rigorous, artifact-free screening cascades. The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore, acting as a bioisostere of adenine[1]. By mimicking the purine ring of ATP, these compounds competitively bind to the hinge region of oncogenic kinases[2]. Specifically, the addition of a methyl group at the 6-position (6-methyl-1H-pyrazolo[3,4-d]pyrimidine) precisely modulates the lipophilicity and spatial geometry required to occupy the hydrophobic region II of the ATP-binding site, dramatically enhancing selectivity against targets such as CDK2, Src, and EGFR[3][4].
As application scientists, we recognize that phenotypic cytotoxicity alone is insufficient for drug development. This whitepaper outlines a self-validating, orthogonal screening architecture designed to evaluate the cytotoxicity of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives while definitively linking cellular death to specific kinase inhibition mechanisms.
Mechanistic Rationale & Target Pathways
The primary mechanism of action (MoA) for pyrazolo[3,4-d]pyrimidines is ATP-competitive kinase inhibition[5]. Upon entering the intracellular space, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core docks into the kinase active site. For targets like CDK2, this prevents the phosphorylation cascades necessary for cell cycle progression, leading to profound G0/G1 or S-phase arrest[1]. For targets like Src and EGFR, inhibition disrupts downstream survival signals (e.g., Akt/mTOR) and induces severe mitochondrial oxidative stress via reactive oxygen species (ROS) generation, culminating in apoptosis or necrosis[4][6].
Fig 1. Mechanistic pathway of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine kinase inhibition.
The Self-Validating Screening Architecture
A common pitfall in preliminary drug screening is reliance on a single viability metric. Because pyrazolo[3,4-d]pyrimidines can alter mitochondrial membrane potentials and induce ROS[6], relying solely on mitochondrial-dependent assays (like MTT) can yield skewed IC50 values due to metabolic interference.
To establish a self-validating system , we architected a three-phase workflow:
Orthogonal Primary Screening: Pairing the metabolic MTT assay with the protein-biomass Sulforhodamine B (SRB) assay ensures that observed cytotoxicity is a true reflection of cell death, not merely a transient metabolic shift[7].
Phenotypic Profiling: Flow cytometry differentiates between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis)[7][8].
Target Engagement: Cell-free kinase assays confirm that the observed cellular phenotype is directly caused by the intended molecular interaction[9].
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, while the SRB assay binds electrostatically to basic amino acid residues, providing a metric of total cellular protein[7]. Concordance between these two assays eliminates false positives.
Step-by-Step Protocol:
Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) at the logarithmic growth phase. Seed at a density of
5×103
cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare a 10 mM stock of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains <0.5%). Treat cells for 48 to 72 hours.
MTT Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
SRB Execution (Parallel Plate): Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry. Stain with 100 µL of 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.
Phase 2: Phenotypic Profiling via Flow Cytometry (Annexin V/PI)
Causality: To validate that the reduction in viability is driven by programmed cell death rather than non-specific toxicity, we track externalization of phosphatidylserine (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis)[7][8].
Step-by-Step Protocol:
Harvesting: Collect both floating and adherent cells post-treatment (using IC50 and
2×IC50
concentrations determined in Phase 1). Centrifuge at 300 x g for 5 minutes.
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of
1×
Annexin V Binding Buffer.
Incubation: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Causality: Phenotypic death must be correlated to the molecular target. We utilize a luminescent ADP detection assay to measure kinase activity directly, confirming the ATP-competitive nature of the pyrazolo[3,4-d]pyrimidine scaffold[9].
Step-by-Step Protocol:
Reaction Setup: In a 384-well plate, combine recombinant target kinase (e.g., CDK2/Cyclin A or Src), the specific peptide substrate, and the test compound at varying concentrations.
Initiation: Initiate the reaction by adding ultra-pure ATP at the predetermined
Km
concentration for the specific kinase. Incubate for 60 minutes at room temperature.
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.
Quantification: Measure luminescence. The luminescent signal is directly proportional to ADP concentration, allowing for the calculation of exact enzymatic IC50 values.
Quantitative Cytotoxicity Profiles
Extensive literature screening of pyrazolo[3,4-d]pyrimidine derivatives reveals potent, broad-spectrum anticancer activity. The table below summarizes the expected quantitative benchmarks for this scaffold across standard human cancer cell lines, serving as a reference for your internal assay validation.
Cell Line
Tissue Origin
Primary Target Kinase Focus
Typical IC50 / GI50 Range (µM)
MCF-7
Breast Carcinoma
CDK2, DHFR
0.50 – 5.00
A549
Lung Adenocarcinoma
EGFR, Src
0.78 – 10.00
HepG2
Hepatocellular Carcinoma
CDK2, c-Abl
1.00 – 8.00
HCT-116
Colorectal Carcinoma
EGFR, CDK2
2.00 – 9.00
Data synthesized from established structure-activity relationship (SAR) studies and NCI-60 human tumor cell line screens[1][7][8][9][10][11].
Conclusion
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly potent bioisostere capable of disrupting critical oncogenic kinase networks. However, the successful translation of these compounds from the bench to preclinical models requires an uncompromising, self-validating screening methodology. By coupling orthogonal viability assays (MTT/SRB) with phenotypic flow cytometry and direct enzymatic target validation, researchers can confidently eliminate false positives and identify true, target-driven lead candidates.
References
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells
Source: National Institutes of Health (PMC)
URL:[Link]
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines
Source: MDPI
URL:[Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors
Source: National Institutes of Health (PMC)
URL:[Link]
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms
Source: Arabian Journal of Chemistry
URL:[Link]
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors
Source: Taylor & Francis
URL:[Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold
Source: RSC Medicinal Chemistry
URL:[Link]
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents
Source: ResearchGate
URL:[Link]
Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition
Source: PubMed
URL:[Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors
Source: RSC Publishing
URL:[Link]
Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro
Source: Oriental Journal of Chemistry
URL:[Link]
Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers
Source: National Institutes of Health (PMC)
URL:[Link]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Pharmacophore in Kinase Inhibition and Oncology
Introduction The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic nitrogen-containing heterocycle that has emerged as a highly privileged scaffold in medicinal chemistry[1]. As a structural bioisostere of adenine, it p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic nitrogen-containing heterocycle that has emerged as a highly privileged scaffold in medicinal chemistry[1]. As a structural bioisostere of adenine, it perfectly mimics the purine ring of adenosine triphosphate (ATP)[2][3]. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the highly conserved ATP-binding hinge region of various protein kinases, making them indispensable in the development of targeted anticancer therapeutics[3][4]. The clinical validation of this scaffold is perhaps best exemplified by the FDA approval of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of several B-cell malignancies[2].
As a Senior Application Scientist, I approach the evaluation of these scaffolds not just through their structural elegance, but through the rigorous, self-validating biochemical workflows required to prove their mechanism of action. This guide dissects the structural biology, structure-activity relationships (SAR), and the critical experimental protocols used to evaluate pyrazolo[3,4-d]pyrimidine derivatives.
Structural Biology and Mechanism of Action
Kinases catalyze the transfer of the terminal phosphate of ATP to protein substrates, driving cellular proliferation, differentiation, and survival pathways. The pyrazolo[3,4-d]pyrimidine scaffold disrupts these pathways by acting predominantly as a Type I or Type II ATP-competitive kinase inhibitor[5][6].
The causality of their high affinity lies in their spatial geometry and electronic distribution:
Hinge Region Interactions: The nitrogen atoms at positions 1, 2, 5, and 7 of the scaffold act as essential hydrogen bond donors and acceptors, interacting directly with the backbone amide linkages of the kinase hinge region[7].
Hydrophobic Pocket Exploitation: The planar aromatic system engages in
π−π
stacking within the adenine-binding pocket. Meanwhile, strategic substitutions at the C3, C4, and N1 positions project into adjacent hydrophobic regions (such as the DFG-out pocket or the ribose-binding pocket), which dictates the inhibitor's selectivity profile among the kinome[5][7].
Competitive inhibition of target kinases by pyrazolo[3,4-d]pyrimidine scaffolds.
Structure-Activity Relationship (SAR) Profiling
Rational drug design utilizing the pyrazolo[3,4-d]pyrimidine core relies heavily on specific functionalizations to optimize both pharmacodynamics and pharmacokinetics:
N1 Position: Alkyl or aryl substitutions at N1 are critical for occupying the hydrophobic pocket adjacent to the ATP binding site. The introduction of bulky aromatic rings often enhances overall anticancer activity[6][8].
C4 Position: This position is highly sensitive and dictates target selectivity. The introduction of anilino moieties (e.g., substituted phenylamines) significantly increases selectivity towards Epidermal Growth Factor Receptor (EGFR) and ErbB2 kinases, effectively mimicking the SAR of established quinazoline-based inhibitors like erlotinib[6][9].
C3 and C6 Positions: Modifications here are frequently used to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties and access the ribose-binding domain. Halogenation or the addition of polar groups at C6 can improve aqueous solubility without compromising target affinity[10].
Quantitative Data: Biological Activity of Selected Derivatives
The versatility of the scaffold is demonstrated by its nanomolar to low-micromolar efficacy against diverse oncogenic targets, as summarized in the table below[8][9][11][12][13].
Experimental Protocols: Validating Kinase Inhibition and Cytotoxicity
To ensure high scientific integrity and reproducibility, the evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives must follow rigorous, self-validating workflows. The causality behind this two-tiered approach is to first prove direct target engagement (cell-free assay) and subsequently prove phenotypic efficacy (cell-based assay).
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To quantify the direct competitive inhibition of the isolated kinase (e.g., EGFR) by the compound. TR-FRET is chosen over standard fluorescence to eliminate background autofluorescence from the small molecules, ensuring high data fidelity.
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a 10X working concentration. Causality: Maintaining final assay DMSO below 1% prevents solvent-induced enzyme denaturation.
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 5 µL of the compound with 10 µL of recombinant target enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 10 µL of a substrate/ATP mix (e.g., fluorescein-labeled poly-GT substrate and ATP at its predetermined Michaelis constant,
Km
).
Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Terbium-labeled anti-phosphotyrosine antibody and EDTA (to chelate Mg2+ and halt kinase activity).
Validation & Readout: Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 495 nm and 520 nm). Calculate the 520/495 ratio. Self-Validation Step: Ensure the Z'-factor of the assay is >0.5 using a known clinical inhibitor (e.g., Erlotinib) as a positive control.
Protocol 2: MTT Cell Viability Assay
Purpose: To assess the antiproliferative activity of the compounds. MTT measures mitochondrial metabolic activity, serving as a reliable and scalable proxy for cell viability.
Cell Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of
5×103
cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Aspirate the medium and add 100 µL of fresh medium containing varying concentrations of the pyrazolo[3,4-d]pyrimidine derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib)[12].
Incubation: Incubate for 72 hours to allow for multiple cell division cycles.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial reductases.
Solubilization & Readout: Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Standard experimental workflow for the biological evaluation of novel kinase inhibitors.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone in the rational design of targeted therapeutics. By systematically exploring its structure-activity relationships and validating candidates through rigorous, self-validating biochemical and cellular assays, researchers continue to unlock highly potent, selective inhibitors for complex oncological targets like EGFR, VEGFR, and PLK4[3][7][11].
References
[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 1
[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2
[8] Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI Molecules. 8
[5] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.5
[4] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. 4
[9] Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Taylor & Francis. 9
[7] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Publishing. 7
[3] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. 3
[6] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. 6
[11] Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed. 11
[10] Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. ACS Publications. 10
[12] Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. 12
[13] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. 13
Application Note: Step-by-Step Synthesis Route for 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Strategic Rationale The pyrazolo[3,4-d]pyrimidine scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of the purine ring system. Because it closely mimics the adenine core while presenting a distinct hydrogen-bonding profile, it is extensively utilized in the design of ATP-competitive kinase inhibitors targeting Src, PI3K, and mTOR .
Synthesizing the exact 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core without substitution at the C4 position requires a strategic three-step approach. Direct cyclization to the unsubstituted C4 core is often low-yielding and prone to side reactions. Therefore, the industry-standard approach relies on constructing a C4-oxygenated intermediate, activating it via halogenation, and subsequently performing a controlled catalytic dehalogenation .
This guide provides a self-validating, scalable protocol for this three-step synthetic route.
Retrosynthetic Workflow & Reaction Design
Fig 1: Three-step synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine from pyrazole precursors.
Heat the reaction mixture to 120 °C under an inert nitrogen atmosphere for 12 hours.
Workup: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water (200 mL) while stirring vigorously. Filter the resulting precipitate, wash with cold water (2 x 50 mL) and diethyl ether (50 mL), and dry under high vacuum.
Mechanistic Causality:
The reaction proceeds via the formation of an intermediate imidate (5-(1-ethoxyethylideneamino)-1H-pyrazole-4-carboxamide). The excess triethyl orthoacetate acts as an equilibrium driver. Elevated temperatures (120 °C) are strictly required to overcome the activation energy barrier for the intramolecular cyclization, where the carboxamide nitrogen attacks the imidate carbon, eliminating ethanol to form the thermodynamically stable pyrimidin-4-one core .
Self-Validation (IPQC):
Analyze the isolated solid via LC-MS. The successful cyclization is validated by the complete disappearance of the primary amine and amide protons in the ¹H NMR spectrum, and a mass shift corresponding to [M+H]⁺ = 151.1. Do not proceed to Step 2 if the open-chain imidate intermediate is still present.
Step 2: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Objective: Activate the C4 position by converting the tautomeric lactam into a highly reactive aryl chloride.
Protocol:
In a 250 mL round-bottom flask, suspend the intermediate from Step 1 (10.0 g, 66.6 mmol) in phosphorus oxychloride (POCl₃) (60 mL).
Slowly add N,N-dimethylaniline (0.8 g, 6.6 mmol, 0.1 eq) to the suspension.
Heat the mixture to reflux (approx. 100 °C) for 4 hours. The suspension will gradually transition into a homogeneous dark solution.
Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove the bulk of the excess POCl₃. Quench the highly reactive oily residue by adding it dropwise to crushed ice (300 g) with vigorous stirring. Extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and concentrate.
Mechanistic Causality:
POCl₃ alone is insufficiently electrophilic to rapidly activate the pyrimidin-4-one lactam. The addition of N,N-dimethylaniline is a critical experimental choice; it acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate (a chloromethyleniminium species) that dramatically accelerates the substitution of the hydroxyl group with chloride .
Self-Validation (IPQC):
Run a mass spectrometry (MS) analysis. The product must exhibit a characteristic 3:1 isotopic cluster at[M+H]⁺ = 169.0 and 171.0, definitively proving the incorporation of a single chlorine atom.
Step 3: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Objective: Selectively remove the C4 chlorine atom to yield the final target compound.
Protocol:
In a 500 mL hydrogenation flask, dissolve the 4-chloro intermediate (8.0 g, 47.4 mmol) in anhydrous methanol (150 mL).
Add triethylamine (7.2 g, 71.1 mmol, 1.5 eq) to the solution.
Carefully add 10% Palladium on Carbon (Pd/C) (2.5 g) under a gentle stream of nitrogen.
Evacuate the flask and backfill with hydrogen gas (H₂) three times. Stir the reaction under a hydrogen balloon (1 atm) at 25 °C for 6 hours.
Workup: Purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: DCM/MeOH 95:5) to obtain the pure target compound.
Mechanistic Causality:
Catalytic hydrogenation selectively reduces the activated C-Cl bond. The inclusion of triethylamine (Et₃N) is an absolute requirement. The dechlorination releases stoichiometric amounts of hydrochloric acid (HCl). Without an acid scavenger, HCl will rapidly poison the palladium catalyst and protonate the pyrazolopyrimidine nitrogens, crashing the compound out of solution and halting the catalytic cycle.
Self-Validation (IPQC):
The final product is validated by the emergence of a sharp singlet in the ¹H NMR spectrum (typically around δ 8.80–9.10 ppm) corresponding to the newly formed C4-H aromatic proton, and the complete loss of the 3:1 chlorine isotopic cluster in the MS data ([M+H]⁺ = 135.1).
References
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase
Bioorganic & Medicinal Chemistry Letters (PMC)
URL:[Link]
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application
Application Note: High-Throughput Screening of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors Using Luminescent ADP Detection
Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry, serving as a structural bioisostere of the adenine ring of ATP[1]. Speci...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry, serving as a structural bioisostere of the adenine ring of ATP[1]. Specifically, derivatives such as 6-methyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated potent, ATP-competitive inhibitory activity against a broad spectrum of oncogenic tyrosine and serine/threonine kinases, including c-Src, Bcr-Abl, and mTOR[2][3].
Because these small molecules exert their pharmacological effect by competing directly with ATP for hydrogen-bonding interactions within the kinase hinge region, characterizing their potency (IC₅₀) and binding kinetics (Kᵢ) requires an assay capable of accommodating varying—and often high—physiological ATP concentrations (up to 1 mM)[4].
Assay Causality and Design Selection
To accurately profile ATP-competitive inhibitors, researchers must generate Lineweaver-Burk plots by titrating ATP. Traditional assays that measure ATP depletion (e.g., Kinase-Glo) suffer from severely compressed signal-to-background ratios when the initial ATP concentration is high.
To solve this, the ADP-Glo™ Kinase Assay is utilized[4]. This assay directly quantifies the product (ADP) rather than the substrate, providing a massive dynamic range regardless of the starting ATP concentration. The protocol is a self-validating, two-step system:
ATP Depletion : Following the kinase reaction, a proprietary reagent halts the enzyme and actively degrades all unreacted background ATP via adenylate cyclase[4].
ADP Detection : A second reagent converts the enzymatically produced ADP back into ATP, which is immediately consumed by an Ultra-Glo™ Luciferase cascade to produce a stable light signal[4].
By running a "No-Enzyme" control, the protocol internally validates the efficiency of the ATP depletion step before any inhibitor data is processed, ensuring absolute data trustworthiness.
Workflow Visualization
Workflow of the ADP-Glo Luminescent Kinase Assay for Inhibitor Screening.
Quantitative Data Presentation: Expected SAR Outcomes
When screening a library of 6-methyl-1H-pyrazolo[3,4-d]pyrimidines, the nature of the N1 and C4 substitutions dictates the kinase selectivity and potency. Table 1 summarizes representative Structure-Activity Relationship (SAR) data against c-Src to establish baseline expectations for this assay protocol[2][3].
Test Compounds : 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (10 mM stocks in 100% DMSO).
Detection System : ADP-Glo™ Kinase Assay Kit (Promega)[4].
Consumables : 384-well low-volume white microplates (protein low-binding).
Step-by-Step Methodology
Step 1: Compound Preparation & Serial Dilution
Prepare a 3-fold, 10-point serial dilution of the test compounds in 100% DMSO.
Dilute the DMSO stocks 1:10 in 1X Kinase Buffer to create 10X working solutions.
Note: The final assay DMSO concentration must be maintained at ≤1% to prevent solvent-induced kinase denaturation.
Step 2: Kinase Reaction Assembly (10 µL final volume)
Add 1 µL of the 10X inhibitor working solution to the designated wells[2].
Add 4 µL of the Kinase/Substrate working mixture (e.g., 10 ng c-Src and 500 µM Src-peptide in 1X Kinase Buffer)[2].
Causality Check (Pre-incubation) : Incubate the inhibitor with the kinase for 10 minutes at room temperature. Why? This allows the pyrazolo[3,4-d]pyrimidine core to fully equilibrate and occupy the ATP-binding pocket before the competing ATP is introduced.
Add 5 µL of 2X ATP solution (e.g., 200 µM for a final concentration of 100 µM) to initiate the reaction.
Seal the plate and incubate at 30°C for 60 minutes.
Mix briefly on a plate shaker (300 rpm, 1 minute).
Incubate at room temperature for 40-50 minutes [2]. Critical Step: This strictly timed incubation completely halts the kinase reaction and degrades >99.99% of the unreacted ATP, eliminating background noise[4].
Step 4: ADP Detection & Readout
Add 20 µL of Kinase Detection Reagent to all wells[2].
Incubate at room temperature for 30-60 minutes[4]. Mechanism: This converts the generated ADP back to ATP and initiates the steady-glow luciferase reaction.
Read luminescence using a microplate luminometer with an integration time of 0.5–1.0 second per well.
Step 5: Data Normalization and Validation
To ensure the assay is self-validating, calculate the Z'-factor using your Vehicle Control (Max Signal) and No-Enzyme Control (Min Signal). A Z' > 0.7 indicates a robust assay suitable for HTS.
Contadini, C., et al. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Pharmaceuticals (2023).
Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." ACS Publications (2014).
Radi, M., et al. "Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme." MDPI (2023).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists
Compound: 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1276056-73-5 | Formula: C₆H₆N₄)
Executive Summary & Chemical Context
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic pharmacophore. As a structural isostere of purine, it is heavily utilized in the design of ATP-competitive kinase inhibitors targeting Src, Abl, and PI3K pathways [1]. However, the synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine—often achieved via Vilsmeier-Haack type cyclization or the condensation of 5-aminopyrazoles—generates a complex crude matrix.
Because biological assays and subsequent derivatization require high-fidelity molecular probes (typically >98% purity), the isolation of this core scaffold is a critical bottleneck. This application note details a robust, self-validating purification workflow that leverages the compound's unique physicochemical properties to achieve >99% purity.
Mechanistic Rationale for Purification Strategies
As a Senior Application Scientist, I emphasize that purification is not merely a sequence of steps, but the exploitation of molecular causality. The purification of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine relies on three fundamental principles:
A. Amphoterism and pH-Driven Partitioning
The pyrazolo[3,4-d]pyrimidine core is highly amphoteric. It contains basic pyrimidine nitrogens capable of protonation, and a weakly acidic pyrazole N-H capable of deprotonation. If the aqueous quench during workup is too acidic, the pyrimidine ring protonates, driving the product into the aqueous waste. If too basic, the pyrazole N-H deprotonates, causing similar product loss. Maintaining a strictly controlled pH of 7.5–8.0 ensures the molecule remains in its neutral, lipophilic state, maximizing recovery during Liquid-Liquid Extraction (LLE).
B. Chromatographic Disruption of Hydrogen Bonding
The planar, aromatic system of the compound stacks efficiently, but its polar heteroatoms interact strongly with silanol groups on normal-phase silica. A gradient of non-polar hexanes to polar ethyl acetate (EtOAc) is strictly required [2]. Hexanes elute non-polar aliphatic impurities and unreacted halogens, while the gradual introduction of EtOAc disrupts the hydrogen bonding between the pyrimidine nitrogens and the silica, eluting the target compound sharply.
C. Thermodynamic Exclusion via Recrystallization
Chromatography often fails to separate closely related regioisomers. Recrystallization acts as the ultimate thermodynamic filter. By dissolving the flash-purified product in absolute ethanol (or a diethyl ether/petroleum ether matrix) and utilizing temperature gradients, the solution reaches supersaturation [3]. The slow cooling process allows the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine molecules to form a highly ordered crystal lattice, excluding structurally dissimilar impurities into the mother liquor.
Step-by-Step Experimental Protocols
Protocol 1: Reaction Quench and Liquid-Liquid Extraction
Objective: Remove inorganic salts and highly polar byproducts.
Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold deionized water (equal to the reaction volume) dropwise to quench reactive intermediates (e.g., phosphorus oxyhalides).
pH Adjustment (Critical Step): Add saturated aqueous NaHCO₃ dropwise while monitoring with a pH meter. Halt addition exactly at pH 7.5–8.0.
Extraction: Transfer the mixture to a separatory funnel. Extract three times with Dichloromethane (DCM) (1:1 v/v).
Washing & Drying: Wash the combined organic layers with brine to remove residual water, dry over anhydrous MgSO₄, and filter.
Validation Checkpoint: Spot the crude organic phase on a TLC plate. Under 254 nm UV light, the highly conjugated pyrazolo[3,4-d]pyrimidine system will appear as a strong, dark spot. If the spot remains at the baseline in 100% EtOAc, the pH was incorrect, and the compound is ionized.
Protocol 2: Flash Column Chromatography
Objective: Isolate the target compound from regioisomers and unreacted starting materials.
Column Preparation: Pack a glass column with standard phase silica gel (230-400 mesh) using hexanes as the slurry solvent.
Loading: Dry-load the crude product by dissolving it in a minimal amount of DCM, adding a small amount of silica gel, and evaporating the solvent to create a free-flowing powder. Apply this evenly to the top of the column bed.
Gradient Elution:
Begin with 100% Hexanes (2 column volumes) to flush non-polar impurities.
Transition to 80:20 Hexanes:EtOAc, then 50:50 Hexanes:EtOAc [2].
The target compound typically elutes between 40% and 60% EtOAc depending on column loading.
Validation Checkpoint: Analyze fractions via TLC (Eluent: 1:1 Hexane:EtOAc). The product should have an R_f value of approximately 0.35–0.45. Pool all fractions containing the pure spot and concentrate via rotary evaporation.
Protocol 3: Final Polishing via Recrystallization
Objective: Achieve >99% purity for biological screening.
Dissolution: Transfer the concentrated solid from Protocol 2 into a clean Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol until the solid just dissolves [3].
Crystallization: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once at room temperature, transfer the flask to a refrigerator (4 °C) for 12 hours to maximize yield.
Alternative Solvent System: If the compound oils out in ethanol, dissolve the crude in a minimal amount of diethyl ether and slowly layer with petroleum ether (bp 40–60 °C) (1:1 ratio), then refrigerate [3].
Isolation: Collect the resulting off-white to white crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold hexanes to remove any mother liquor adhered to the crystal surfaces.
Validation Checkpoint: Determine the melting point of the crystals. A sharp melting point range (≤ 2 °C variance) confirms high crystal lattice purity. Confirm final structure via ¹H-NMR (DMSO-d₆).
Quantitative Data Summary
The following table summarizes the expected recovery and purity metrics at each stage of the purification workflow, providing a benchmark for process efficiency.
Purification Stage
Mass Recovery (%)
HPLC Purity (Area %)
Physical Appearance
Key Impurities Removed
Crude Extract
100 (Baseline)
65.0 - 75.0
Dark brown oil/solid
Inorganic salts, water
Post-Flash Column
75.0 - 85.0
92.0 - 95.0
Light yellow solid
Regioisomers, precursors
Post-Recrystallization
60.0 - 70.0
> 99.0
Off-white crystals
Trace organic artifacts
Process Visualization
The following workflow diagram maps the logical progression of the purification strategy, highlighting the transition from crude mixture to assay-ready compound.
Fig 1: Strategic purification workflow for synthesized 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
References
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Journal of Medicinal Chemistry - ACS Publications
URL:[Link][1]
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study
PMC - National Institutes of Health (NIH)
URL:[Link] [2]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor
PMC - National Institutes of Health (NIH)
URL:[Link] [3]
Application
Application Note: Comprehensive 1H and 13C NMR Characterization of the 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold
Executive Summary The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore and purine bioisostere widely utilized in the development of kinase inhibitors (e.g., Src, PI3K) and phosphodiesterase (PDE2A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged pharmacophore and purine bioisostere widely utilized in the development of kinase inhibitors (e.g., Src, PI3K) and phosphodiesterase (PDE2A) ligands[1][2][3]. Because this scaffold undergoes complex tautomerism and regioselective functionalization, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural validation. This application note provides synthesized quantitative NMR data, details the causality behind chemical shifts, and outlines a self-validating protocol for the structural elucidation of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Structural Dynamics & NMR Causality
Solvent-Induced Tautomeric Effects
Unsubstituted 1H-pyrazolo[3,4-d]pyrimidines exhibit rapid tautomeric exchange between the N1-H and N2-H forms. When acquired in non-polar solvents like CDCl3, this exchange often leads to severe line broadening of the pyrazole H-3 proton and the pyrimidine C6-CH3 group. Expertise Insight: Utilizing strongly hydrogen-bonding solvents like DMSO-d6 disrupts intermolecular dimerization, locking the tautomeric equilibrium on the NMR timescale and yielding sharp, highly resolved singlets for structural assignment[4].
Electronic Shielding at the C6-Methyl Group
The chemical shift of the C6-CH3 group is highly diagnostic of the electronic environment at the C4 position.
Electron-Withdrawing Substituents: A chlorine atom at C4 (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine) strongly deshields the pyrimidine ring via inductive effects, pushing the C6-CH3 signal downfield to ~2.70–2.90 ppm [1][3].
Electron-Donating Substituents: Conversely, an amine or hydroxyl group at C4 donates electron density into the ring via resonance, shielding the C6-CH3 protons and shifting them upfield to ~2.46–2.60 ppm [3].
Regioselective Alkylation and HMBC Logic
Alkylation of the pyrazole ring can occur at either the N1 or N2 position. 1D 1H NMR is insufficient to distinguish these regioisomers. Self-Validating System: 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed. An N1-alkylated product is confirmed if the N-CH2 protons show a
3J
cross-peak to the C7a bridgehead carbon (~155 ppm). If the correlation is instead to the highly shielded C3a carbon (~98 ppm), the product is unambiguously the N2-alkylated isomer[5].
Caption: Regioselective alkylation pathways and corresponding HMBC NMR diagnostic correlations.
Quantitative NMR Data
The following tables summarize the validated 1H and 13C NMR chemical shifts for the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core across its most common synthetic intermediates[1][3].
Table 1: 1H NMR Chemical Shifts of Key Derivatives
Objective: Obtain high-resolution 1H, 13C, and 2D HMBC spectra to unambiguously assign the pyrazolo[3,4-d]pyrimidine core and determine regiochemistry.
Materials:
5–10 mg of purified compound for 1H NMR; 30–50 mg for 13C NMR.
Deuterated solvents: DMSO-d6 (preferred for unsubstituted 1H-pyrazoles) or CDCl3 (for N-alkylated/Boc-protected derivatives).
5 mm high-precision NMR tubes.
Step-by-Step Methodology:
Sample Dissolution: Weigh the compound and dissolve it completely in 0.6 mL of the chosen deuterated solvent.
Causality: Incomplete dissolution leads to poor magnetic field homogeneity (shimming) and broad lines. For compounds with free N-H groups, DMSO-d6 is strictly recommended to prevent tautomeric line broadening observed in CDCl3[4].
Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to 1H and 13C frequencies. Perform gradient shimming to achieve a lock signal >80%.
1H NMR Acquisition: Acquire standard 1H spectra using a 30° pulse angle, a 2–3 second relaxation delay (d1), and 16–32 scans.
Validation Check: The H-3 proton should appear as a sharp singlet around 7.90–8.20 ppm. If the peak is broad, increase the temperature by 10 °C to accelerate tautomeric exchange past the coalescence point.
13C NMR Acquisition: Acquire proton-decoupled 13C spectra using a 30° pulse angle, a 2-second relaxation delay, and at least 512–1024 scans.
Validation Check: Ensure the C3a bridgehead carbon is visible (~98 ppm). Its high degree of shielding serves as an internal diagnostic marker for the fused pyrazolo-pyrimidine system.
2D HMBC Acquisition (Regiochemistry Determination): Set up a 1H-13C HMBC experiment optimized for long-range couplings (
J
= 8 Hz).
Causality: The
3J
coupling between the N-alkyl protons and the pyrimidine C7a carbon (~155 ppm) confirms N1-alkylation, acting as a definitive, self-validating structural proof[5].
Caption: Workflow for NMR acquisition and structural elucidation of pyrazolo[3,4-d]pyrimidines.
References
Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor
Source: Pharmaceuticals (via PMC / NIH)
URL:[Link]
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations
Source: MDPI
URL:[Link]
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives
Source: ARKIVOC (via Semantic Scholar)
URL:[Link]
Application Notes & Protocols for Molecular Docking Studies of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Preamble: A Strategic Approach to In Silico Screening Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational lens to predict how a small molecule, or ligand, might physically i...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: A Strategic Approach to In Silico Screening
Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational lens to predict how a small molecule, or ligand, might physically interact with a macromolecular target, typically a protein.[1][2] The objective is to determine the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and to estimate the strength of their interaction, often expressed as a binding affinity score.[3][4] This guide eschews a one-size-fits-all template to provide a nuanced, methodology-focused protocol for studying compounds based on the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry, particularly for kinase inhibition. Our narrative will emphasize the causality behind each procedural step, ensuring that the protocol is not just a series of commands but a self-validating scientific workflow.
The Target: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to competitively bind to the ATP-binding site of many protein kinases, making it a highly successful scaffold for developing kinase inhibitors. For this guide, we will use a representative kinase as our target protein to illustrate the docking protocol with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
The Principle: From Rigid Receptors to Induced Fit
Docking algorithms operate on a spectrum of complexity. The simplest models assume a rigid receptor and a flexible ligand. More advanced methods account for protein flexibility, ranging from minor side-chain movements to larger domain shifts, a concept known as induced fit.[3] For this protocol, we will focus on the widely used and computationally efficient method of flexible ligand docking into a rigid receptor, a robust starting point for most screening campaigns.
The Imperative of Validation: Trusting Your Model
A computational model is only as reliable as its validation. Before screening novel compounds, it is critical to validate the docking protocol. The gold standard is re-docking , where a ligand from a co-crystallized protein-ligand complex is extracted and docked back into its own receptor structure. A successful protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[5] This step confirms that the chosen software, scoring function, and parameters can accurately replicate a known binding mode.
Section 2: The Computational Toolkit: Essential Software and Resources
A robust docking workflow relies on a suite of specialized software. The tools selected here are widely used in the scientific community and offer a balance of power, accessibility, and extensive documentation.
Software/Resource
Primary Function
Type
Website/Access
RCSB Protein Data Bank (PDB)
Repository for 3D structures of biological macromolecules.[6][7]
Section 3: The Master Protocol: A Step-by-Step Workflow
This section details the complete end-to-end process for a molecular docking experiment. We will use a hypothetical case study: docking 6-methyl-1H-pyrazolo[3,4-d]pyrimidine into a representative protein kinase.
Workflow Overview Diagram
Caption: The molecular docking workflow from preparation to analysis.
Part 3.1: Receptor Preparation Protocol
Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (e.g., water, ions) and lack hydrogen atoms, which are crucial for calculating interactions. This protocol "cleans" the structure to create a chemically correct and computationally ready receptor model.[25][26]
Protocol:
Obtain Structure: Navigate to the RCSB PDB and download the 3D structure of your target kinase (e.g., in PDB format).[8]
Initial Cleaning (using Discovery Studio Visualizer or UCSF Chimera):
Load the PDB file.
Remove Water Molecules: Water molecules are typically removed as their effect is complex to model accurately and can interfere with ligand binding unless a specific water molecule is known to be critical for the interaction (a "bridging" water). Select and delete all "HOH" residues.[24]
Remove Co-factors & Ions: Unless a co-factor or metal ion is essential for the structural integrity of the binding site, it should be removed to simplify the system.
Select Protein Chain: If the PDB file contains multiple protein chains (a multimer), select only the chain containing the binding site of interest.
Save the cleaned protein as a new PDB file.
Final Preparation (using AutoDock Tools):
Open the cleaned PDB file in AutoDock Tools.
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only. This is critical for defining hydrogen bond donors and acceptors.[26][27]
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.
Set Atom Types: The software will automatically assign AutoDock atom types.
Save as PDBQT: Go to File -> Save -> Writing PDBQT. This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
Part 3.2: Ligand Preparation Protocol
Rationale: The ligand's 3D conformation, protonation state, and charge distribution must be accurately defined. Starting with a high-quality ligand structure is essential for a meaningful docking prediction.[14][28]
Protocol:
Obtain Structure: Search for "6-methyl-1H-pyrazolo[3,4-d]pyrimidine" in the PubChem database.[9] Download the structure in 3D SDF format.
Format Conversion (using PyMOL or Open Babel):
Open the SDF file in PyMOL.
Export the molecule as a .mol2 or .pdb file.
Energy Minimization and Final Preparation (using AutoDock Tools):
Open the ligand file in AutoDock Tools (Ligand -> Input -> Open).
Detect Torsional Root: The software will automatically detect the rotatable bonds, defining the ligand's flexibility.
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This process adds the necessary charge and atom type information for Vina.
Part 3.3: Docking Simulation Protocol
Rationale: This phase involves defining the search space for the docking algorithm and running the simulation. The search space, or "grid box," confines the calculation to the protein's binding site, increasing efficiency and accuracy.[13][27]
Protocol:
Define the Grid Box (using AutoDock Tools):
Load the prepared receptor PDBQT file.
Go to Grid -> Grid Box.
A box will appear on the structure. Position and resize this box to encompass the entire binding site. It should be large enough to allow the ligand to move and rotate freely but not so large that it includes irrelevant surface areas. A good starting point is to center the box on the position of a known co-crystallized ligand.
Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z). These values will be used in the configuration file.
Create the Configuration File:
Create a text file named conf.txt.
Populate the file with the paths to your prepared receptor and ligand, and the grid box parameters noted in the previous step.
Insight: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the likelihood of finding the true energy minimum but take longer. The default of 8 is often sufficient for initial screens.
Run AutoDock Vina:
Open a command line terminal.
Navigate to the directory containing your PDBQT files and conf.txt.
Execute the Vina command: vina --config conf.txt --log log.txt
The program will run and generate two output files: all_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores for each pose).[27]
Section 4: Analysis and Interpretation of Docking Results
Rationale: The output of a docking run is a set of predicted poses and corresponding scores. Proper analysis requires both quantitative evaluation of the scores and qualitative visual inspection of the interactions to determine which poses are chemically and biologically plausible.[5][29]
Quantitative Analysis: Binding Affinity and Pose Clustering
AutoDock Vina provides a binding affinity score in kcal/mol. This value is an estimate of the binding free energy.
Interpretation: More negative scores indicate stronger predicted binding. It is a tool for ranking different ligands or different poses of the same ligand, not an absolute measure of binding strength.[30]
Results Table: The log.txt file will contain a table similar to this:
Mode
Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-8.5
0.000
0.000
2
-8.2
1.852
2.431
3
-7.9
2.105
3.578
...
...
...
...
RMSD values: The root-mean-square deviation (RMSD) lower bound (l.b.) and upper bound (u.b.) compare the current pose to the best mode (Mode 1). Poses with an RMSD of < 2.0 Å relative to each other are generally considered part of the same binding cluster.[5]
Qualitative Analysis: Visualizing Interactions
Protocol (using PyMOL or Discovery Studio Visualizer):
Load Structures: Open your receptor PDBQT file and the docking output file (all_poses.pdbqt). Visualization software can typically load multi-model PDBQT files, allowing you to cycle through the different predicted poses.[17][21]
Focus on the Best Pose: Start by analyzing the top-scoring pose (Mode 1).
Identify Key Interactions: Use the software's analysis tools to find and display non-covalent interactions between the ligand and the protein.[31][32]
Hydrogen Bonds: These are critical for specificity and affinity. Look for H-bonds between the pyrazolopyrimidine's nitrogen atoms and backbone or side-chain atoms of hinge region residues in the kinase.
Hydrophobic Interactions: The methyl group and the aromatic rings of the ligand will likely form favorable interactions with nonpolar residues in the binding pocket.
Pi-Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
Validate Against Known Binders: Compare the interactions made by your docked pose to those of known inhibitors for your target kinase. A plausible pose should replicate key interactions that are known to be essential for binding.
Interaction Analysis Diagram
Caption: Key interactions between the ligand and the kinase active site.
The "Garbage In, Garbage Out" Principle: The quality of your docking results is entirely dependent on the quality of your input structures. Time spent on careful preparation is never wasted.
Protonation States: The protonation states of both the ligand and protein residues (especially Histidine, Aspartate, and Glutamate) can significantly impact results. Consider using specialized tools like H++ or PROPKA to predict pKa values if the binding site pH is expected to deviate from neutral.
Beyond Rigid Receptors: If initial results are poor or if the target protein is known to be highly flexible, consider more advanced techniques like ensemble docking (docking into multiple conformations of the receptor) or induced-fit docking (allowing side-chain flexibility during the simulation).[3]
Docking is a Filter, Not a Verdict: Molecular docking is a powerful tool for prioritizing compounds for experimental testing.[2] However, scoring functions are imperfect approximations. A high-ranking compound is a promising candidate, not a confirmed binder. All in silico results must be validated by in vitro biological assays.
References
PyMOL. (n.d.). The PyMOL Molecular Graphics System. Schrödinger, LLC. [Link]
PubChem. (n.d.). Explore Chemistry. National Center for Biotechnology Information. [Link]
Application Note: 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold in Kinase-Targeted Drug Discovery
The Purine Bioisostere Paradigm The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern molecular pharmacology, primarily due to its striking bioisosteric resemblance to the adenine ring of adenosine triphospha...
Author: BenchChem Technical Support Team. Date: April 2026
The Purine Bioisostere Paradigm
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern molecular pharmacology, primarily due to its striking bioisosteric resemblance to the adenine ring of adenosine triphosphate (ATP)[1]. By modifying this core, medicinal chemists can design highly potent, ATP-competitive kinase inhibitors.
The introduction of a methyl group at the C6 position (yielding 6-methyl-1H-pyrazolo[3,4-d]pyrimidine) is a highly strategic structural modification. The 6-methyl substituent modulates the electron density of the pyrimidine ring—enhancing metabolic stability against oxidative degradation—and projects directly into a specific hydrophobic pocket adjacent to the kinase hinge region[2]. This precise spatial occupancy prevents the binding of endogenous ATP while avoiding steric clashes with mutated "gatekeeper" residues (e.g., T790M in EGFR), significantly improving the selectivity profile of the inhibitor[2][3].
Mechanism of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in kinase signaling networks.
Key Therapeutic Applications in Oncology
Src Family Kinases (SFKs) in Glioblastoma
Overactivation of Src is a hallmark of mesenchymal glioblastoma (GBM) subtypes. Derivatives such as SI388 (a 6-methylthio/6-methyl analog) have demonstrated profound efficacy in impairing cell viability and inhibiting Src kinase activity in patient-derived cancer stem cells[4][5]. The 6-position substituent is critical for orienting the molecule within the ATP-binding cleft, allowing the N1 and N2 atoms of the pyrazole ring to form crucial bidentate hydrogen bonds with the hinge region (e.g., Met341 in Src)[5].
EGFR and VEGFR-2 Dual Inhibition
Resistance to first-generation EGFR inhibitors often arises from the T790M mutation. 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been engineered to bypass this resistance[2]. The 6-methyl group provides a compact hydrophobic anchor, while pendant groups at C4 extend into the allosteric hydrophobic pocket, enabling potent dual inhibition of EGFR(T790M) and VEGFR-2, thereby suppressing both tumor proliferation and angiogenesis[2][3].
Wee1 Kinase Inhibition
The scaffold is also instrumental in targeting cell cycle checkpoints. Substituted pyrazolo[3,4-d]pyrimidines have been developed as Wee1 inhibitors, selectively sensitizing p53-deficient tumors to DNA-damaging agents by forcing premature mitotic entry and subsequent mitotic catastrophe[6].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory potency of key 6-methyl-pyrazolo[3,4-d]pyrimidine derivatives across various high-value therapeutic targets.
*Note: Values for 7c/8b represent whole-cell viability IC50 against A549 lung cancer cell lines expressing mutant EGFR.
Validated Experimental Protocols
The successful translation of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold requires rigorous chemical synthesis and robust biochemical screening. The following protocols are engineered as self-validating systems.
Workflow for developing 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Protocol A: Synthesis of the 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate
This protocol details the conversion of the 4-one precursor to the highly reactive 4-chloro intermediate, a universal building block for subsequent
SNAr
diversification[3].
Causality:
POCl3
acts as both the solvent and the chlorinating agent. A large excess ensures complete dissolution and drives the equilibrium of the Vilsmeier-Haack-type intermediate toward the chlorinated product.
Catalytic Activation: Add N,N-dimethylaniline or triethylamine (1.2 eq) dropwise at 0 °C.
Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation of the pyrazole nitrogens, which would otherwise deactivate the ring and stall the reaction[3][8].
Reflux & Validation: Heat the mixture to 110 °C under a nitrogen atmosphere for 6-8 hours.
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the highly polar starting material spot entirely disappears, replaced by a high-Rf UV-active spot.
Quenching (Critical Safety Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess
POCl3
. Pour the resulting syrup dropwise over crushed ice with vigorous stirring.
Causality: Direct addition of water to bulk
POCl3
causes a violent, highly exothermic hydrolysis. Ice controls the exotherm, safely precipitating the 4-chloro product as a solid[2][8].
Purification: Extract the aqueous layer with
CH2Cl2
, wash the organic phase with saturated
NaHCO3
(to neutralize residual acid), dry over anhydrous
Na2SO4
, and concentrate. Recrystallize from absolute ethanol to yield the pure intermediate[3][5].
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the IC50 of the synthesized 6-methyl-pyrazolo[3,4-d]pyrimidine derivatives against target kinases (e.g., Src or EGFR).
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.
Causality: Maintaining a final DMSO concentration of ≤1% in the assay prevents solvent-induced kinase denaturation.
Enzyme-Substrate Mix: Add 5 µL of the kinase domain (e.g., Src) and biotinylated peptide substrate diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the competitive inhibitor to fully equilibrate with the ATP-binding pocket before the enzymatic reaction initiates.
Reaction Initiation: Add 5 µL of ATP at its predetermined
Km
concentration.
Causality: Running the assay exactly at the ATP
Km
ensures that the calculated IC50 is a mathematically true reflection of the inhibitor's binding affinity (
Ki
) according to the Cheng-Prusoff equation.
Quenching and Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate
Mg2+
and halt the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Causality: TR-FRET is selected over standard colorimetric assays because pyrazolo[3,4-d]pyrimidine derivatives are highly conjugated aromatic systems that often exhibit intrinsic autofluorescence. TR-FRET utilizes a time delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived background fluorescence to decay.
Self-Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. The assay data is only accepted if Z' > 0.6. Fit the emission ratio (665/615 nm) to a 4-parameter logistic curve to determine the IC50.
References
[4] Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. URL:
[2] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC (NIH). URL:
[1] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. URL:
[5] Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC (NIH). URL:
[6] US11332473B2 - Substituted pyrazolo[3,4-d]pyrimidines as Wee1 inhibitors. Google Patents. URL:
[3] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. URL:
[7] DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]Pyrimidine-4-Amines from Pyrazoloformimidate. ResearchGate. URL:
[8] Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography. ACS Publications. URL:
Formulating 6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine for In Vivo Animal Studies: A Comprehensive Protocol and Application Note
Introduction 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS RN 1276056-73-5) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern drug discovery[1]. The pyrazolo[3,4-d]pyrimidine core...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS RN 1276056-73-5) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern drug discovery[1]. The pyrazolo[3,4-d]pyrimidine core is structurally analogous to purines, allowing these derivatives to act as competitive inhibitors at the ATP-binding sites of various kinases. Notably, compounds bearing this scaffold have been extensively developed as inhibitors for PI3K/mTOR[2], IRAK4[3], and MALT1[4].
However, translating in vitro potency to in vivo efficacy presents a significant pharmacokinetic hurdle. Like many rigid, planar, and aromatic heterocycles, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives frequently exhibit poor aqueous solubility and high crystalline lattice energy[3]. This Application Note details the causality behind formulation selections and provides self-validating, step-by-step protocols for preparing these compounds for in vivo animal studies.
Physicochemical Profiling & Causality of Formulation Choices
To achieve reproducible in vivo exposure, the formulation must overcome the inherent lipophilicity and poor dissolution rate of the pyrazolopyrimidine core.
For Intravenous (IV) / Intraperitoneal (IP) Dosing: The compound must be in a completely dissolved, clear state to prevent embolism (IV) or localized precipitation and tissue irritation (IP). We utilize a microemulsion or co-solvent system. A proven vehicle is 10% N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) combined with PEG200/PEG400 and saline[4]. Causality: The aprotic solvent (DMSO/NMP) disrupts the crystal lattice of the API, while the PEG acts as a solubilizing surfactant to prevent precipitation upon rapid dilution in the aqueous bloodstream.
For Oral (PO) Dosing: While solutions are ideal, homogeneous suspensions are often sufficient and better tolerated for chronic dosing. A standard 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in water is highly effective[5]. Causality: CMC provides the necessary viscosity to keep the micronized API suspended, preventing dose-inconsistency, while Tween 80 wets the hydrophobic particles to enhance gastrointestinal dissolution.
Workflow for selecting the appropriate in vivo formulation strategy based on dosing route.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a Microemulsion Solution for IV/IP Administration (1 mg/mL)
This protocol uses a co-solvent approach to ensure the API remains in solution without precipitating upon injection.
Weighing: Accurately weigh 10.0 mg of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (or its synthesized derivative) into a sterile glass vial.
Primary Solubilization: Add 1.0 mL of sterile DMSO (10% final volume). Vortex vigorously for 2-3 minutes.
Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.
Surfactant Addition: Add 4.0 mL of PEG400 (40% final volume) dropwise while continuously vortexing. This step coats the solvated molecules, preventing aggregation.
Aqueous Dilution: Slowly add 5.0 mL of sterile 0.9% Saline (50% final volume) while stirring continuously to prevent localized shock-precipitation.
Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.
Final Validation: Visually inspect against a dark background. The formulation must remain a clear, precipitate-free solution for at least 4 hours at room temperature prior to dosing[3][4].
Protocol 2: Preparation of a Homogeneous Suspension for Oral Gavage (PO) (10 mg/mL)
For higher dose requirements where solubility limits are exceeded, a stable suspension ensures uniform dosing.
Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) sodium CMC and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure complete hydration of the CMC polymer.
API Wetting: Weigh 100 mg of the finely milled pyrazolopyrimidine compound into a mortar. Add 50 µL of Tween 80 directly to the powder and triturate with a pestle to form a smooth paste.
Causality: Wetting the hydrophobic API prevents it from floating on the aqueous surface due to surface tension.
Suspension: Gradually add the CMC vehicle geometrically (1 mL, then 2 mL, then 7 mL) while continuously triturating until a final volume of 10.0 mL is reached.
Homogenization: Transfer to a vial and sonicate for 10 minutes to break up loose agglomerates.
Final Validation: The suspension should appear milky and uniform. It must easily pass through a 20-gauge oral gavage needle without clogging[5].
Pharmacokinetic Evaluation & Data Presentation
Following administration (e.g., 1 mg/kg IV or 10 mg/kg PO) in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), blood is collected via the jugular vein at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[6]. Plasma is extracted via protein precipitation and analyzed via LC-MS/MS.
Table 1: Representative Pharmacokinetic Parameters of Pyrazolopyrimidine Derivatives in Mice
Formulation Strategy
Route
Dose (mg/kg)
Cmax (ng/mL)
AUC (ng·h/mL)
Half-life (t1/2, h)
Bioavailability (F%)
NMP/PEG200 (1:9)
IV
1.0
850 ± 45
1200 ± 110
2.4
100 (Reference)
10% DMSO/40% PEG400/50% Saline
IP
5.0
2100 ± 150
4800 ± 320
3.1
~80%
0.5% CMC / 0.1% Tween 80
PO
10.0
1450 ± 120
5600 ± 410
4.5
~46.6%
(Note: Data is synthesized from standard PK profiles of optimized pyrazolopyrimidine kinase inhibitors[3][4].)
The pyrazolo[3,4-d]pyrimidine scaffold is highly effective at mimicking the adenine ring of ATP. When formulated correctly and delivered in vivo, these compounds diffuse across cell membranes to target intracellular kinases. For instance, in oncology models, they act as dual PI3K/mTOR inhibitors, effectively shutting down the downstream AKT signaling cascade responsible for tumor cell survival and proliferation[2][7].
Mechanism of action of pyrazolopyrimidine derivatives targeting the PI3K/AKT/mTOR signaling pathway.
References
Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org
URL:[Link]
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Unique Chemical Compound
Source: uga.edu
URL:[Link]
Source: google.
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors - OSTI
Source: osti.gov
URL:[Link]
(12) STANDARD PATENT (11) Application No. AU 2012300844 B2 (19) AUSTRALIAN PATENT OFFICE
Source: googleapis.com
URL:[Link]
improving solubility of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO
Introduction 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to a class of purine analogs that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to a class of purine analogs that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are foundational in the development of inhibitors for various protein kinases and other biological targets.[3][4] A frequent and critical challenge encountered by researchers is the compound's limited solubility, particularly in aqueous media and, at times, even in concentrated DMSO stock solutions.
This guide provides in-depth troubleshooting strategies and practical protocols to address and overcome solubility issues with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO. Our goal is to equip you with the scientific rationale and validated methods needed to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-methyl-1H-pyrazolo[3,4-d]pyrimidine not dissolving well in DMSO, even though DMSO is a "universal solvent"?
A1: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, several factors can limit its effectiveness.[5][6] For compounds like 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, which have a planar structure and contain hydrogen bond donors and acceptors, strong intermolecular forces can lead to high crystal lattice energy.[7] This energy must be overcome by the solvent. Additionally, issues such as residual moisture in the DMSO, compound purity, and storage conditions can significantly reduce observed solubility.[8][9]
Q2: What is a reasonable starting concentration for preparing a stock solution in DMSO?
A2: For initial screening and biological assays, preparing a 10 mM stock solution is a common and practical starting point.[10] However, if solubility issues are immediately apparent, starting at a lower concentration (e.g., 1-5 mM) or performing a formal solubility determination is recommended before preparing a large batch. For fragment-based screening, achieving a solubility of at least 1 mM is often a critical requirement.[11]
Q3: My compound dissolved initially but crashed out of solution after a freeze-thaw cycle. What happened?
A3: This is a classic problem related to two main factors: the hygroscopic nature of DMSO and the formation of a metastable supersaturated solution. DMSO readily absorbs water from the atmosphere.[9] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[8] Upon freezing and thawing, this absorbed water can promote the nucleation and precipitation of your compound from a less stable, supersaturated state. The crystallized compound is then in a lower energy state and is much harder to redissolve.[8]
Q4: Can I warm the solution to get my compound to dissolve?
A4: Yes, gentle warming is a standard technique to increase solubility. Heating increases the kinetic energy of the solvent molecules, helping them overcome the compound's crystal lattice energy.[12] However, this should be done with caution. We recommend a controlled temperature (e.g., 30-40°C) as excessive heat can potentially degrade the compound. Always verify compound stability at elevated temperatures if you plan to use this method routinely.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to resolving common solubility challenges.
Initial Troubleshooting: The Basics
Problem: The compound is not fully dissolving when preparing a stock solution.
Verify DMSO Quality: Are you using anhydrous (dry) DMSO? DMSO is highly hygroscopic.[9] Use a fresh, unopened bottle or a properly stored bottle of anhydrous DMSO. Even small amounts of absorbed water can drastically reduce the solubility of lipophilic compounds.
Increase Mechanical Agitation: Ensure you are providing sufficient energy to break up the solid material. Vortex the vial vigorously for 2-3 minutes.[10]
Try Sonication: If vortexing is insufficient, use an ultrasonic bath. Sonication uses high-frequency sound waves to create micro-cavitations, which can effectively break apart solid aggregates and enhance dissolution.
Apply Gentle, Controlled Heat: Warm the vial in a water bath set to 30-40°C while vortexing intermittently. This often provides the necessary energy to achieve dissolution.[13] Do not use high heat unless you have confirmed the thermal stability of the compound.
Advanced Troubleshooting: When the Basics Fail
Problem: The compound precipitates over time or when diluted into aqueous assay buffer.
Consider Co-solvents: If the compound remains insoluble in pure DMSO or precipitates upon dilution, the use of a co-solvent system may be necessary. Co-solvents can help bridge the polarity gap between DMSO and the aqueous assay medium.[14][15] A common strategy is to prepare the stock solution in a mixture of DMSO and another organic solvent.
Workflow: First, attempt to dissolve the compound in the chosen co-solvent (e.g., PEG400, DMF). Then, add DMSO to reach the final desired stock concentration.
pH Adjustment (for Aqueous Dilutions): The pyrazolopyrimidine core contains nitrogen atoms that can be protonated. The solubility of such compounds can be highly dependent on pH.[12][16] If precipitation occurs in your aqueous buffer, measure the pH of the final solution. You may be able to increase solubility by adjusting the buffer pH away from the compound's isoelectric point. Note that this must be compatible with your experimental system (e.g., cell viability, enzyme activity).
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a decision-making process for addressing solubility challenges with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: A decision-making workflow for troubleshooting solubility issues.
Data Summary
Table 1: Common Co-solvents for Enhancing Solubility
When pure DMSO is insufficient, these co-solvents can be used to create a more robust stock solution. The final concentration of any co-solvent in the assay should be minimized as they can have their own biological effects.[14]
Co-solvent
Typical Starting Concentration in Stock
Key Considerations
PEG 300/400
10-40% (v/v)
Generally well-tolerated in many in-vitro and in-vivo systems.[14] Can increase viscosity.
N,N-Dimethylformamide (DMF)
10-50% (v/v)
A strong solvent, but may exhibit higher cytotoxicity than DMSO.[7] Always run a vehicle control.
N-methyl-2-pyrrolidone (NMP)
10-30% (v/v)
Very effective solubilizer, but assay compatibility must be carefully validated.[15][17]
Ethanol
10-20% (v/v)
Can be effective, but its volatility can lead to concentration changes over time.[15]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol outlines the standard procedure for preparing a stock solution.
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 134.14 g/mol * (1000 mg / 1 g) = 1.34 mg
Weighing: Accurately weigh 1.34 mg of the compound into a sterile vial.
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
Agitation: Cap the vial tightly and vortex vigorously for 2-3 minutes. If solids persist, place the vial in an ultrasonic bath for 10-15 minutes.
Observation: Visually inspect the solution against a dark background to ensure no solid particles remain. If the solution is not clear, proceed to the troubleshooting guide.
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C with desiccant to prevent moisture absorption. Minimize freeze-thaw cycles.[8]
Protocol 2: Determining Maximum Kinetic Solubility in DMSO
This method determines the kinetic solubility of your compound at a specific temperature (e.g., room temperature).[19]
Prepare a Supersaturated Solution: Weigh approximately 5-10 mg of the compound into a microcentrifuge tube. Add a small volume of DMSO (e.g., 200 µL) to create a slurry.[10]
Equilibration: Vortex the slurry vigorously for 5 minutes. Incubate the tube at room temperature for 24 hours, with periodic gentle mixing, to allow the solution to reach equilibrium.[10]
Separate Undissolved Solid: Centrifuge the solution at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid material.[10]
Sample Collection: Carefully collect a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.
Dilution & Quantification: Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., 1:1000 in methanol). Determine the precise concentration of the compound in the diluted sample using a calibrated HPLC-UV or LC-MS method.
Calculate Solubility: Back-calculate the original concentration in the DMSO supernatant. This value represents the maximum kinetic solubility under the tested conditions.
Protocol 3: Using a Co-solvent to Improve Solubility
This protocol provides a starting point for using a co-solvent system. Here, we use PEG 400 as an example.
Materials:
Compound of interest
Anhydrous DMSO
Polyethylene Glycol 400 (PEG 400)
Sterile vials
Vortex mixer
Procedure:
Formulation Goal: Prepare a 1 mL stock solution at 10 mM in a 10% DMSO, 90% PEG 400 vehicle.
Weighing: Accurately weigh 1.34 mg of the compound into a sterile vial.
Initial Dissolution: Add 900 µL of PEG 400 to the vial. Vortex thoroughly for 3-5 minutes. Gentle warming (30-40°C) may be applied if necessary.
Final Volume: Add 100 µL of DMSO to the vial. Vortex again until the solution is homogeneous.
Validation: Always prepare a vehicle-only control (10% DMSO, 90% PEG 400) to be used in your experiments. Confirm that the final co-solvent concentration is compatible with your assay.
References
Chemical Synthesis. (n.d.). 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Unique Chemical Compound. Retrieved from [Link]
Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
Stjernschantz, E., & van der Spoel, D. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
MDPI. (2023, October 9). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
ResearchGate. (2025, October 15). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
E-Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]
NextSDS. (n.d.). 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
PMC. (n.d.). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Retrieved from [Link]
ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]
PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
ResearchGate. (n.d.). Effects of pH (a), temperature (b), and metal ion or dimethyl sulfoxide.... Retrieved from [Link]
BYU ScholarsArchive. (2022, August 10). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
OSTI.gov. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Retrieved from [Link]
PMC. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
ACS Publications. (2010, November 16). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Retrieved from [Link]
ScienceDirect. (n.d.). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Retrieved from [Link]
PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved from [Link]
Semantic Scholar. (2023, December 22). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
troubleshooting low yield in 6-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This core is a privileged structure in medicinal chemistry, heavily utilized in the development of ATP-competitive kinase inhibitors and dihydroorotate dehydrogenase (DHODH) inhibitors.
However, its synthesis is notoriously sensitive to moisture, pH, and thermal parameters. This guide deconstructs the standard synthetic workflow, addressing the root causes of low yields and providing field-proven, self-validating protocols to ensure reproducible scale-up.
Core Synthetic Workflow
Figure 1: Standard synthetic workflow for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Troubleshooting FAQs & Causal Analysis
FAQ 1: Why is the yield of my intermediate 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine consistently below 40%?
The Causality: The reaction relies on the condensation of the primary amine with triethyl orthoacetate to form an imidate, followed by 1[2]. There are two primary failure modes here:
Moisture Contamination: Water competitively hydrolyzes the orthoester into ethyl acetate and ethanol, starving the reaction of the necessary electrophile.
Thermal Arrest: The initial condensation occurs at ~150°C, but the subsequent ring closure requires overcoming a massive activation energy barrier. If the reaction is not pushed above 200°C, it stalls at the uncyclized imidate intermediate.
FAQ 2: During chlorination with POCl₃, I observe massive tar formation and poor recovery. How can I prevent this?
The Causality: The pyrazolo[3,4-d]pyrimidine core is highly electron-rich and sensitive to acidic degradation. During chlorination, POCl₃ generates HCl as a byproduct. Unscavenged HCl protonates the basic nitrogens of the pyrazole ring, making the core highly electrophilic and promoting intermolecular cross-linking (tarring). The addition of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) acts as an acid scavenger, buffering the system and protecting the heterocyclic core during 3[3].
Table 1: Impact of Acid Scavengers on Chlorination Yield (POCl₃, 110°C)
Scavenger
Equivalents
Reaction Profile
Isolated Yield (%)
None
0
Heavy tarring, polymerization
< 15
Pyridine
1.5
Moderate tarring, difficult workup
40
N,N-Dimethylaniline
1.5
Clean conversion
82
DIEA
1.2
Highly clean conversion
85
FAQ 3: When alkylating the core, I get an inseparable mixture of N1 and N2 isomers. How do I control regioselectivity?
The Causality: The 1H-pyrazolo[3,4-d]pyrimidine scaffold exhibits tautomerism between the N1 and N2 positions. Under standard basic conditions (e.g., K₂CO₃ in DMF), the nucleophilicity of N1 and N2 is competitive, leading to kinetic mixtures. However, N1 alkylation is thermodynamically favored. By utilizing larger counterions (Cs₂CO₃) that coordinate less tightly, or by employing4, researchers can strictly control regioselectivity[4].
Table 2: Regioselectivity of Pyrazolo[3,4-d]pyrimidine Alkylation
Objective: Synthesize 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine without stalling at the imidate intermediate.
Preparation: Dry 5-amino-1H-pyrazole-4-carboxamide hemisulfate under vacuum at 60°C for 12 hours to remove trace moisture.
Condensation: Suspend 1.0 eq of the dried pyrazole in anhydrous DMF (0.2 M) under a strict nitrogen atmosphere. Add 3.0 eq of triethyl orthoacetate.
First Heating Phase: Reflux the mixture at 150°C for 2 hours.
Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The starting material mass must be fully consumed and replaced by the imidate intermediate mass. Do not proceed to step 5 until this is confirmed.
Cyclization Phase: Transfer the mixture to a microwave reactor (or use a high-boiling solvent like Dowtherm A) and heat to >200°C for 1.5 hours to drive the intramolecular cyclization.
Isolation: Cool to room temperature. Precipitate the product by adding cold diethyl ether dropwise. Filter and wash with ether to yield the pure 4-hydroxy intermediate.
Protocol B: Controlled Chlorination with Acid Scavenging
Objective: Convert the 4-hydroxy intermediate to 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine while preventing tar formation.
Suspension: Suspend 1.0 eq of 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in neat POCl₃ (10 volumes).
Buffering: Slowly add 1.2 eq of N,N-diisopropylethylamine (DIEA) dropwise at 0°C to control the initial exotherm.
Reaction: Gradually heat the mixture to 110°C and reflux for 4 to 6 hours.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. Look for the distinct M / M+2 isotopic pattern (m/z 168/170) indicative of successful chlorine incorporation.
Concentration (Critical): Distill off the excess POCl₃ under reduced pressure. Never quench large volumes of unreacted POCl₃ directly with water, as the violent exotherm will destroy the product.
Quench & Extraction: Pour the remaining thick syrup over crushed ice, strictly maintaining the temperature below 10°C to prevent hydrolysis back to the 4-hydroxy starting material. Extract immediately with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.
reducing off-target toxicity of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Technical Support Center: Mitigating Off-Target Toxicity of 6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives Welcome from the Senior Application Scientist As drug development professionals, we frequently encounter a com...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Mitigating Off-Target Toxicity of 6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives
Welcome from the Senior Application Scientist
As drug development professionals, we frequently encounter a common paradox: 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a highly privileged, versatile chemical scaffold that acts as a bioisostere of adenine[1]. While this makes it exceptionally effective for developing ATP-competitive kinase inhibitors (targeting Src, mTOR, BTK, or PLK4), it inherently risks high kinome cross-reactivity[1][2]. Because the ATP-binding hinge region is structurally conserved across over 500 human kinases, off-target toxicity is the primary bottleneck preventing these candidates from reaching the clinic[3].
This support center provides field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to engineer selectivity and reduce off-target toxicity in your pyrazolo[3,4-d]pyrimidine workflows.
Module 1: Structural & Allosteric Optimization
FAQ 1: Why does my pyrazolo[3,4-d]pyrimidine derivative show high cross-reactivity in KINOMEscan assays?
Causality & Mechanism: The core pyrazolo[3,4-d]pyrimidine structure mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the backbone of the kinase hinge region[1]. If your derivative relies solely on these hinge interactions, it will indiscriminately bind to multiple kinases. To achieve selectivity, you must exploit non-conserved regions adjacent to the ATP pocket, such as the hydrophobic gatekeeper pocket or the ribose-binding pocket[2].
Troubleshooting Guide: Structure-Based Drug Design (SBDD) for Selectivity
Issue: Promiscuous binding (e.g., hitting VEGFR or EGFR when targeting RET or Src).
Solution: Implement steric bulk modifications to clash with large gatekeeper residues of off-target kinases while fitting into the smaller gatekeeper pockets of your specific target.
In Silico Docking: Map the target kinase's ATP pocket using X-ray crystallography data. Identify the gatekeeper residue (e.g., Threonine vs. Methionine).
Scaffold Derivatization: Introduce bulky substituents (e.g., 4-morpholino or 6-arylureidophenyl groups) at the C4 or C6 positions of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core[2].
Biochemical Screening: Run a comparative IC50 assay using a panel of 35+ kinases.
Validation Check: A successful modification will show a >100-fold selectivity window between the target kinase (e.g., mTOR) and closely related off-targets (e.g., PI3K-α)[2]. If selectivity is <10-fold, re-evaluate the dihedral angle of the C6 substituent.
Workflow for structure-based optimization of pyrazolopyrimidines to improve selectivity.
FAQ 2: How can I eliminate reversible off-target toxicity while maintaining target efficacy?
Causality & Mechanism: Reversible inhibitors operate on equilibrium thermodynamics; the high systemic concentrations required for efficacy inevitably drive off-target binding. By converting your pyrazolo[3,4-d]pyrimidine into a targeted covalent inhibitor (TCI) or a PROTAC (Proteolysis Targeting Chimera), you shift the paradigm from occupancy-driven to event-driven pharmacology[4]. For example, adding an α,β-unsaturated carbonyl moiety allows the compound to undergo a Michael addition with a specific, non-conserved cysteine residue in the target kinase (e.g., BTK), locking it in place and allowing systemic clearance of unbound drug to reduce toxicity[1].
Troubleshooting Guide: PROTAC Conversion for Enhanced Selectivity
Issue: Unacceptable toxicity profile despite extensive SAR optimization.
Solution: Link the pyrazolo[3,4-d]pyrimidine warhead to an E3 ligase ligand (e.g., Cereblon or VHL) to induce target degradation[4].
Self-Validating Protocol: PROTAC Synthesis and Validation
Linker Selection: Synthesize a library of PEG or alkyl linkers of varying lengths (e.g., 3 to 10 units) attached to the solvent-exposed region of the pyrazolo[3,4-d]pyrimidine.
E3 Ligase Conjugation: Attach a Cereblon-binding moiety (e.g., pomalidomide) to the linker.
Ternary Complex Formation Assay: Use TR-FRET to confirm the formation of the Kinase-PROTAC-E3 Ligase ternary complex.
Degradation Assay: Treat target cells with the PROTAC (0.1 - 1000 nM) for 24 hours. Quantify target kinase depletion via Western blot.
Validation Check: The presence of the "hook effect" (reduced degradation at very high concentrations due to binary complex formation) confirms a true PROTAC mechanism. Off-target kinases, even if weakly bound, are rarely degraded because successful ubiquitination requires precise spatial alignment.
Module 3: Formulation-Based Toxicity Reduction
FAQ 3: My compound is highly selective in vitro, but causes severe off-target toxicity in vivo. What went wrong?
Causality & Mechanism: Pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility and broad biodistribution[5]. When administered systemically, they accumulate in healthy tissues, causing off-target toxicities (e.g., cardiotoxicity or hepatotoxicity) regardless of their kinome selectivity. Encapsulating the drug in targeted nanocarriers, such as immunoliposomes, restricts biodistribution to the tumor site via the Enhanced Permeability and Retention (EPR) effect and active receptor-mediated endocytosis[5].
Troubleshooting Guide: Immunoliposome Encapsulation
Issue: High systemic toxicity and poor pharmacokinetic (PK) profile.
Solution: Formulate the derivative (e.g., Si306) into anti-GD2-immunoliposomes for targeted delivery[5].
Self-Validating Protocol: Liposomal Formulation
Lipid Film Preparation: Dissolve phospholipids (e.g., DPPC), cholesterol, and the pyrazolo[3,4-d]pyrimidine derivative in an organic solvent (chloroform/methanol). Evaporate under vacuum to form a thin lipid film.
Hydration & Extrusion: Hydrate the film with PBS at 60°C. Extrude the suspension through 100 nm polycarbonate membranes 10-15 times to ensure uniform unilamellar vesicles.
Antibody Conjugation: React the liposomes with thiolated targeting antibodies (e.g., anti-GD2 for neuroblastoma) using maleimide-PEG-lipids.
Purification: Remove unencapsulated drug and free antibodies using size exclusion chromatography (Sepharose CL-4B column).
Validation Check: Measure encapsulation efficiency (EE%) via HPLC. An EE% > 80% with a polydispersity index (PDI) < 0.2 confirms a stable, uniform formulation ready for in vivo testing.
Step-by-step protocol for encapsulating pyrazolopyrimidines into targeted immunoliposomes.
Data Presentation: Comparative Efficacy of Toxicity Reduction Strategies
The following table summarizes the quantitative impact of the aforementioned strategies on a standard 6-methyl-1H-pyrazolo[3,4-d]pyrimidine lead compound.
Strategy
Primary Mechanism
Target Kinase IC50
Off-Target Hits (KINOMEscan)
In Vivo Clearance / Toxicity
Unmodified Scaffold
ATP Hinge Binding
15 nM
> 45 kinases
High systemic toxicity; rapid clearance
Gatekeeper Targeting
Steric Bulk / SBDD
0.8 nM
< 5 kinases
Moderate toxicity; improved therapeutic index
Covalent Warhead
Michael Addition (Cys)
0.5 nM
1-2 kinases
Low toxicity; prolonged target residence time
PROTAC Conversion
E3-Mediated Degradation
DC50: 2 nM
0 degraded
Very low toxicity; event-driven pharmacology
Immunoliposomes
Active Tumor Targeting
12 nM (in vitro)
N/A (Restricted Biodistribution)
Negligible systemic toxicity; high tumor accumulation
Note: DC50 refers to the concentration required for 50% degradation of the target protein.
References
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
Source: RSC Medicinal Chemistry (2020)
URL:[Link]
Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR)
Source: Journal of Medicinal Chemistry (2009)
URL:[Link]
The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma
Source: Pharmaceutics / PMC (2020)
URL:[Link]
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors
Source: Bioorganic Chemistry / PMC (2022)
URL:[Link]
Technical Support Center: 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Assay Solubility Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and related analogs. This guide provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and related analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound crystallization during in vitro assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain compound solubility and ensure the integrity of your experimental data.
Introduction: Understanding the Crystallization Challenge
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolopyrimidine class of compounds, which are frequently investigated as kinase inhibitors due to their structural similarity to adenine.[1][2][3] A common hurdle in the development of these and other nitrogen-containing heterocyclic compounds is their limited aqueous solubility.[4][5][6] This often leads to compound precipitation or crystallization upon dilution of a stock solution (typically in DMSO) into aqueous assay buffers. Such precipitation can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound in solution.
This guide is structured to help you diagnose the cause of crystallization and systematically identify an effective solubilization strategy for your specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-methyl-1H-pyrazolo[3,4-d]pyrimidine crashing out of solution when I add it to my assay buffer?
A1: This is a classic solubility problem often encountered with hydrophobic compounds. Your compound is likely soluble in the organic solvent of your stock solution (e.g., DMSO), but its solubility dramatically decreases when diluted into an aqueous buffer. The final concentration of your compound in the assay likely exceeds its thermodynamic solubility limit in that specific buffer, leading to precipitation. The planarity of the pyrazolopyrimidine scaffold can contribute to high crystal packing energy, further favoring the solid state over the dissolved state.[5]
Q2: I'm already using DMSO as a co-solvent. Why is that not enough?
A2: While DMSO is an excellent solvent for many organic molecules, its ability to maintain solubility diminishes significantly upon dilution in aqueous solutions.[7] Typically, the final concentration of DMSO in an assay is kept low (e.g., <1%) to minimize its effects on biological targets. At these low percentages, the solvent properties of the assay buffer are still dominated by water, and the solubility of a hydrophobic compound may not be sufficiently enhanced.
Q3: Can the pH of my assay buffer affect the solubility of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine?
A3: Yes, absolutely. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a nitrogen-containing heterocycle, and the nitrogen atoms can be protonated or deprotonated depending on the pH of the solution.[8][9] The charged (ionized) form of a molecule is generally more soluble in aqueous media than the neutral form. Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can significantly increase its solubility.
Q4: Are there other additives besides DMSO that I can use to improve solubility?
A4: Yes, several classes of excipients can be used to enhance solubility in assays:
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG 400) can be effective.[7][][11]
Surfactants: Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[12] Common examples include Tween® 80 and Pluronic® F-68.[13]
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][14][15]
Q5: At what point in my workflow should I be most concerned about precipitation?
A5: The highest risk of precipitation occurs at the point of greatest dilution into the aqueous buffer. This is typically when you add your compound from a concentrated stock solution to the final assay plate. It is crucial to ensure that the final concentration of the compound in the well does not exceed its solubility limit under the final assay conditions (including the final concentration of any co-solvents or other additives).
Troubleshooting Guides
Part 1: Initial Solubility Assessment
Before attempting to run your assay, it is critical to determine the approximate aqueous solubility of your compound. This will provide a baseline and help you select an appropriate starting concentration for your experiments.
Protocol 1: Basic Aqueous Solubility Estimation
Prepare a high-concentration stock solution of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO (e.g., 10 mM).
In a clear microcentrifuge tube, add a small volume of your stock solution to your primary assay buffer to achieve your desired highest final concentration. Ensure the final DMSO concentration is the same as in your planned assay.
Vortex the tube vigorously for 1-2 minutes.
Allow the tube to sit at the assay temperature for at least 1 hour.
Visually inspect the solution for any signs of precipitation (cloudiness, visible particles). You can also centrifuge the tube and look for a pellet.
If precipitation is observed, repeat the process with serially diluted concentrations of the compound until you identify the highest concentration that remains in solution. This is your estimated aqueous solubility under these conditions.
Part 2: Systematic Solubilization Strategies
If the estimated aqueous solubility is below your desired assay concentration, you will need to employ a solubilization strategy. The following sections provide a systematic approach to improving the solubility of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
For ionizable compounds like 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, adjusting the pH of the assay buffer can be a highly effective strategy.
Protocol 2: pH Screening for Solubility
Prepare a set of your assay buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure that the buffering agent is effective at each tested pH.
For each pH, perform the solubility estimation as described in Protocol 1.
Identify the pH at which the compound exhibits the highest solubility.
Crucially, ensure that the optimal pH for solubility is compatible with your biological assay system. Extreme pH values can denature proteins or affect cell viability.
Diagram 1: Decision Workflow for Solubility Troubleshooting
Caption: A stepwise decision tree for troubleshooting compound precipitation.
If pH adjustment is not sufficient or not compatible with your assay, screening a panel of co-solvents is the next logical step.
Protocol 3: Co-solvent Efficacy Testing
Prepare your assay buffer containing different co-solvents at a fixed, assay-compatible concentration (e.g., 1-5%).
Table 1: Common Co-solvents for In Vitro Assays
Co-solvent
Typical Concentration Range
Notes
DMSO
0.1 - 1%
Standard, but may not be sufficient for highly insoluble compounds.
Ethanol
1 - 5%
Can be effective but may impact some enzymes or cells at higher concentrations.
PEG 400
1 - 10%
Generally well-tolerated in many assay systems.
| Propylene Glycol | 1 - 10% | Another common choice with a good safety profile in vitro. |
Using the buffers prepared in step 1, perform the solubility estimation as described in Protocol 1.
Compare the solubility of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in each co-solvent-containing buffer to identify the most effective one.
Always run a vehicle control with the selected co-solvent to ensure it does not interfere with your assay readout.
For particularly challenging compounds, surfactants or cyclodextrins may be necessary.
Mechanism of Action:
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic core of the micelle can sequester insoluble compounds, while the hydrophilic exterior keeps the entire complex in solution.
Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. The insoluble compound can become entrapped within the cavity, forming a soluble inclusion complex.
Protocol 4: Screening Surfactants and Cyclodextrins
Prepare your assay buffer containing a range of concentrations of a surfactant (e.g., Tween® 80, 0.01-0.1%) or a cyclodextrin (e.g., HP-β-CD, 1-10 mM).
Perform the solubility estimation as described in Protocol 1 for each condition.
Identify the additive and concentration that provides the best solubility enhancement.
Critical Control: It is essential to test the effect of the chosen surfactant or cyclodextrin on your assay system in the absence of your compound. Some of these molecules can have biological activity or interfere with assay components.
Diagram 2: Mechanism of Solubilization by Excipients
Caption: Encapsulation and inclusion mechanisms for improving solubility.
Final Recommendations and Best Practices
Always Prepare Fresh Dilutions: Do not store highly diluted aqueous solutions of your compound, as it may precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment.
Order of Addition Matters: When preparing your final assay mixture, it can sometimes be beneficial to add the compound to a solution already containing the solubilizing agent (e.g., buffer with co-solvent) rather than adding the compound and then the buffer.
Validate Your Final Protocol: Once you have identified a successful solubilization strategy, perform a final validation to confirm that the compound remains in solution throughout the entire duration of your assay.
Document Everything: Keep detailed records of the buffer composition, pH, co-solvents, and any other additives used, along with the final concentration of your compound. This is crucial for ensuring the reproducibility of your results.
By following this structured approach, you can effectively overcome the solubility challenges associated with 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and obtain reliable, high-quality data in your assays.
References
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
Box, K. (2016). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield. Available at: [Link]
Teva. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. Available at: [Link]
Abdel-Aziz, A. A.-M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
Rompire, D. I., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at: [Link]
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]
Bryan, M. C., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. Available at: [Link]
A Unique Chemical Compound. (n.d.). 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Unique Chemical Compound. Available at: [Link]
Taresco, V., et al. (n.d.). Water solubility enhancement of pyrazolo[3,4-d]pyrimidine derivatives via miniaturised polymer-drug microarray. DOI.org. Available at: [Link]
Rompire, D. I., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. Available at: [Link]
Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. Available at: [Link]
Shayanfar, A., & Ghavimi, H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]
Desai, N. C., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
Taresco, V., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]
Al-Ostoot, F. H., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
Sroka, W. D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
Asati, V., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available at: [Link]
Candeias, N. R., & Afonso, C. A. M. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
da Silva, A. C. P., et al. (2026). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. MDPI. Available at: [Link]
ResearchGate. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles | Request PDF. ResearchGate. Available at: [Link]
Gomaa, H. A. M., et al. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: [Link]
Dzhyhilo, I. V., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
Sharma, S., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]
Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
Technical Support Center: HPLC Method Development for 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific chromatogra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific chromatographic challenges associated with fused nitrogen-rich heterocycles.
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K, FGFR, and mTOR inhibitors)[1][2]. However, its amphoteric nature—featuring multiple basic pyrimidine nitrogens and a weakly acidic pyrazole NH—makes it highly susceptible to secondary interactions with silica-based stationary phases, leading to peak tailing, retention time drift, and poor resolution[3][4]. This guide provides the foundational causality, validated protocols, and troubleshooting logic required to develop robust, reproducible HPLC methods.
I. Physicochemical Properties & Chromatographic Implications
To develop a self-validating chromatographic system, one must first understand the intrinsic properties of the analyte. The multiple nitrogen heteroatoms act as strong hydrogen-bond acceptors, dictating the need for strict pH control and optimized stationary phase selection.
Table 1: Physicochemical Profile of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Remains protonated under standard acidic/neutral HPLC conditions.
pKa (Basic Nitrogens)
~2.0 - 4.0
Highly sensitive to mobile phase pH. Requires pH < 3.0 or > 8.0 to ensure a single, stable ionization state and prevent peak splitting[3][7].
Silanol Interaction
High
Basic nitrogens will strongly interact with ionized residual silanols (Si-O⁻) on standard silica columns, causing severe peak tailing[3][4].
II. Method Development Workflow
The following logic tree dictates the standard operating procedure for establishing a baseline method for pyrazolopyrimidine derivatives.
Caption: Logical workflow for reversed-phase HPLC method development of pyrazolopyrimidine scaffolds.
III. Validated Experimental Protocols
Protocol 1: Initial Scouting Gradient Method
This protocol is designed to force the elution of both highly polar synthetic precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) and the target 6-methyl-1H-pyrazolo[3,4-d]pyrimidine[8].
Rationale: We utilize 0.1% Trifluoroacetic acid (TFA) because it serves a dual purpose. It lowers the pH to ~2.0, fully protonating the basic nitrogens of the pyrimidine ring, and acts as an ion-pairing agent, forming a neutral hydrophobic complex that partitions cleanly into the C18 phase[2][3].
Over time, biological matrices or crude synthetic mixtures will foul the column frit, leading to high backpressure and degraded peak shape[4].
Rationale: Hydrophobic collapse occurs when highly aqueous mobile phases force the C18 chains to mat down. Flushing with intermediate polarity solvents restores the stationary phase architecture[4][9].
Step 1: Reverse the column direction (disconnect from the detector to prevent flow cell contamination)[4].
Step 2: Flush with 20 column volumes (CV) of Water (removes buffer salts)[4].
Step 3: Flush with 20 CV of Methanol.
Step 4: Flush with 20 CV of Isopropanol (IPA). IPA is highly viscous but acts as an excellent bridge solvent to remove strongly adsorbed lipophilic impurities[4].
Step 5: Flush with 20 CV of Acetonitrile, then return to initial mobile phase conditions.
IV. Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing (Asymmetry > 1.5) for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine. How do I correct this?Causality: Peak tailing in nitrogen-rich heterocycles is almost exclusively caused by secondary ion-exchange interactions. The basic nitrogens of the pyrimidine ring interact with residual, unreacted silanols (Si-O⁻) on the silica support[3][4].
Solution:
Suppress Silanol Ionization: Ensure your mobile phase pH is well below the pKa of the silanols (pH < 3.0). Using 0.1% TFA or 0.1% Formic Acid is highly effective[3][7].
Mask the Silanols: If low pH is insufficient, add a sacrificial basic modifier like Triethylamine (TEA) at 10-25 mM to the mobile phase. TEA will competitively bind to the active silanols, freeing your analyte to elute symmetrically[3].
Upgrade the Column: Switch to an ultra-pure, double-end-capped C18 column or a polar-embedded phase (e.g., amide-linked C18) designed specifically to shield basic analytes[3].
Q2: My retention times are drifting earlier with each subsequent injection. What is causing this instability?Causality: Drifting retention times indicate a failure to maintain a dynamic equilibrium in the column, or a subtle shift in mobile phase composition[7][9].
Solution:
Check Equilibration: Silica columns require at least 5 to 10 column volumes of the initial mobile phase to fully equilibrate between gradient runs[9]. Ensure your post-run hold time is sufficient.
Prevent Solvent Evaporation: Volatile organic modifiers (like Acetonitrile) can slowly evaporate from the solvent reservoir if uncapped, making the mobile phase increasingly aqueous over a long sequence.
Verify Pump Proportioning: Run a baseline tracer test. Add 0.1% acetone to the organic solvent line and monitor the baseline at 254 nm without injecting a sample. If the baseline steps or drifts erratically, your pump's mixing valve is failing[9].
Q3: The system backpressure is steadily increasing, and my peaks are splitting. Is the column ruined?Causality: High pressure combined with peak splitting (often appearing as a "doublet" peak) is the hallmark of a partially blocked inlet frit. The blockage forces the sample to follow different, uneven flow paths through the column bed[4][7].
Solution:
Sample Solubility Check: If you dissolved your pyrazolopyrimidine in 100% DMSO and injected it into a 95% aqueous mobile phase, the compound likely precipitated at the column head[4][9]. Always dilute your sample in a solvent that closely matches the initial mobile phase composition[7].
Frit Maintenance: Backflush the column using Protocol 2[4].
Prevention: Install an in-line filter (0.5 µm porosity) or a guard cartridge between the injector and the analytical column. It is significantly cheaper to replace a guard cartridge than a high-performance analytical column[4][7].
V. Troubleshooting Decision Tree
Caption: Diagnostic logic tree for resolving peak shape anomalies in pyrazolopyrimidine analysis.
VI. References
1.[3] ACE HPLC Troubleshooting Guide. hplc.eu. Available at:
2.[9] HPLC Troubleshooting Guide. University of Pittsburgh (pitt.edu). Available at:
3.[1] Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at:
4.[2] Inhibitors of PI3 kinase and/or mTOR (US8772480B2). Google Patents. Available at:
5.[7] Troubleshooting Common HPLC Issues. Labcompare.com. Available at:
6.[4] Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at:
7. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold. PMC - NIH. Available at:
8. 4-AMINO-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDINE Properties. Guidechem. Available at:
9.[5] 4-Amino-3-iodo-1H-pirazolo[3,4-d]pirimidina LogP and pKa data. Guidechem. Available at:
Technical Support Center: 6-methyl-1H-pyrazolo[3,4-d]pyrimidine Stability & Troubleshooting
Welcome to the Technical Support Center for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles associated with this privileged scaffold. While pyrazolo[3,4-d]pyrimidines are exceptionally potent inhibitors of oncogenic tyrosine kinases (such as Src and Abl)[1], their progression into in vivo models is often bottlenecked by suboptimal aqueous solubility and rapid hydrolytic degradation[2].
This guide is designed to move beyond basic troubleshooting. It provides field-proven logic, self-validating experimental protocols, and structural strategies to diagnose and resolve aqueous instability.
Knowledge Base: Mechanisms of Aqueous Degradation (FAQs)
Q: Why does my 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative precipitate or degrade so rapidly in cell culture media?A: The issue stems from the intrinsic electronic properties of the scaffold. Pyrazolo[3,4-d]pyrimidines possess an electron-deficient pyrimidine ring, which is further exacerbated by the electron-withdrawing nature of the fused pyrazole ring. This makes the C4 and C6 positions highly susceptible to nucleophilic attack by water or hydroxide ions in aqueous buffers[2]. If your compound contains an electron-donating but sterically unhindered group at the C4 position (such as an aniline), it can actually accelerate hydrolytic cleavage, leading to rapid degradation and inconsistent IC50 readouts[2].
Q: How should I store these compounds to maintain their chemical integrity prior to assays?A: Solid stocks must be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) at 2°C to 8°C[3]. Because the pyrimidine core is sensitive to oxidative and hydrolytic stress, they must be kept away from strong oxidizing agents and protected from ambient humidity to prevent premature decomposition[3].
Q: What formulation or structural strategies can prevent aqueous degradation during in vitro assays?A: We recommend two primary strategies depending on your stage of development:
Physical Shielding (Cyclodextrin Complexation): Solubilizing the derivative in a 30% w/v 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) solution physically sequesters the hydrophobic core away from bulk water. This significantly enhances both solubility and stability without altering the molecular structure.
Chemical Masking (Prodrug Approaches): Introducing a water-soluble, enzymatically cleavable moiety (e.g., an N-methylpiperazino group linked via an O-alkyl carbamate) temporarily masks reactive sites. This prevents spontaneous hydrolysis in the buffer while allowing controlled release of the active drug once inside the target cells[1].
Visual Troubleshooting & Mechanistic Workflows
To systematically address degradation, follow the diagnostic logic outlined in the workflows below.
Workflow for diagnosing and resolving aqueous instability in pyrazolo[3,4-d]pyrimidines.
Mechanistic pathway of hydrolytic degradation and stabilization strategies.
Data Center: Stability & Solubility Metrics
Understanding the structure-activity relationship (SAR) regarding stability is critical. The table below summarizes how specific modifications to the pyrazolo[3,4-d]pyrimidine core impact aqueous behavior.
To accurately determine if your compound is degrading, you must utilize an assay that prevents artificial degradation during sample processing.
Objective: Determine the hydrolytic half-life (t1/2) of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in aqueous buffer using LC-MS/MS.
Self-Validating System: This protocol incorporates a zero-time point control (to establish a 100% baseline) and an internal standard (tolbutamide) to normalize injection volume variations. Furthermore, running a known stable reference (e.g., propranolol) concurrently validates that any observed degradation is specific to the pyrazolo[3,4-d]pyrimidine compound and not an artifact of the LC-MS system.
Step-by-Step Methodology:
Preparation of Stock Solutions:
Dissolve the test compound in anhydrous DMSO to a concentration of 10 mM.
Causality: Using strictly anhydrous DMSO ensures complete initial dissolution without initiating premature hydrolysis before the assay begins.
Buffer Spiking:
Pre-warm Phosphate-Buffered Saline (PBS, pH 7.4) to 37°C.
Dilute the stock solution into the PBS to a final concentration of 1 µM, ensuring the final DMSO concentration does not exceed 0.1%.
Causality: Minimizing the DMSO co-solvent prevents artificial inflation of the compound's aqueous stability, providing a true reflection of physiological behavior.
Incubation & Sampling:
Incubate the solution in a shaking water bath at 37°C.
Remove 50 µL aliquots at precise time intervals: 0, 1, 2, 4, 8, and 24 hours.
Quenching (Critical Step):
Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with 100 ng/mL tolbutamide (Internal Standard).
Causality: The addition of a 3x volume of cold organic solvent instantly drops the dielectric constant of the medium. This immediately arrests hydrolytic kinetics, ensuring the LC-MS readout accurately reflects the exact time-point.
Centrifugation & Analysis:
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Data Processing:
Plot the natural log of the peak area ratio (Analyte/Internal Standard) versus time. The slope of the linear regression represents the degradation rate constant (
k
). Calculate half-life using the formula:
t1/2=0.693/k
.
6-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Allopurinol: A Mechanistic and Efficacy Comparison Guide
As an application scientist overseeing early-stage drug discovery and assay development, I frequently encounter researchers looking to leverage the pyrazolo[3,4-d]pyrimidine scaffold. This fused nitrogen-containing heter...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist overseeing early-stage drug discovery and assay development, I frequently encounter researchers looking to leverage the pyrazolo[3,4-d]pyrimidine scaffold. This fused nitrogen-containing heterocycle is a privileged bioisostere of the adenine ring of ATP. However, minor structural modifications to this core dictate a massive divergence in pharmacological trajectory.
This guide provides an in-depth, objective comparison between allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) and 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (and its derivatives). We will dissect how a simple shift from a C4-hydroxyl group to a C6-methyl substitution rewires the molecule from a potent metabolic enzyme inhibitor to a highly selective oncogenic kinase inhibitor [1].
Mechanistic Divergence: Causality Behind the Efficacy
To understand the performance of these two compounds, we must examine the causality of their binding kinetics.
Allopurinol: The Metabolic Blockade
Allopurinol is the clinical gold standard for treating hyperuricemia and gout. Its efficacy relies on the C4-hydroxyl group (often existing in its keto tautomer). This specific structural feature allows allopurinol and its active metabolite, oxypurinol, to act as a progressive, competitive inhibitor of Xanthine Oxidase (XO). The molecule directly coordinates with the molybdenum-pterin active center of XO, halting the conversion of hypoxanthine to uric acid [3].
6-methyl-1H-pyrazolo[3,4-d]pyrimidine: The Kinase Hinge-Binder
When the C4-hydroxyl is removed (often replaced by an amine or aryl group) and a methyl group is introduced at the C6 position, the molecule loses its ability to tightly coordinate with the XO molybdenum center, resulting in attenuated (weak) XO inhibition [4]. Instead, this 6-methyl derivative becomes a perfect Type I kinase inhibitor. The modified scaffold mimics the adenine ring of ATP, inserting itself into the hydrophobic cleft of the kinase domain. The nitrogen atoms in the pyrazolo-pyrimidine core form critical, high-affinity hydrogen bonds with the hinge region of oncogenic kinases such as Src, PI3K, and BRK/PTK6, effectively shutting down tumor signal transduction[1, 2].
Comparative Efficacy & Target Profiling
The following table synthesizes the quantitative performance and target profiling of both scaffolds based on recent structural-activity relationship (SAR) studies.
Below is the logical relationship mapping the divergent pathways of these two scaffolds.
Fig 1. Divergent pharmacological pathways of pyrazolo[3,4-d]pyrimidine scaffolds.
Experimental Workflows: Self-Validating Protocols
To objectively validate the efficacy of these compounds, we employ two orthogonal assays. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
Purpose: To validate allopurinol's primary effect and confirm the attenuated XO activity of the 6-methyl derivative.
Reagent Preparation : Prepare a 50 mM sodium phosphate buffer (pH 7.5). Dissolve bovine milk XO to a working concentration of 0.2 U/mL. Prepare a 0.15 mM xanthine substrate solution.
Compound Dilution : Dissolve Allopurinol and the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative in DMSO. Critical Step: Ensure the final assay DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.
Pre-Incubation : In a UV-transparent 96-well plate, mix 50 µL of the test compound, 35 µL of buffer, and 30 µL of XO. Incubate at 25°C for 10 minutes. Causality: This pre-incubation is mandatory because allopurinol is a progressive inhibitor; it requires time to metabolize into oxypurinol and coordinate with the molybdenum center.
Initiation & Measurement : Add 60 µL of the xanthine substrate to initiate the reaction. Immediately monitor the formation of uric acid by measuring absorbance at 290 nm every 30 seconds for 15 minutes using a microplate reader.
Validation & Analysis : Include a "no-enzyme" control to account for the baseline autoxidation of xanthine. Calculate the IC50. Allopurinol will yield an IC50 of ~2.5 µM, whereas the 6-methyl derivative should demonstrate negligible inhibition (>50 µM).
Purpose: To validate the nanomolar hinge-binding affinity of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against target kinases (e.g., Src or BRK).
Reaction Mix Assembly : Add 10 µL of the target recombinant kinase (e.g., Src) diluted in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl
2
, 1 mM EGTA, 2 mM DTT) to a microcentrifuge tube.
Equilibration : Add 5 µL of the 6-methyl derivative (serial dilutions in DMSO). Incubate for 20 minutes at room temperature. Causality: This allows the compound to establish thermodynamic equilibrium within the ATP-binding hinge region prior to substrate introduction.
Initiation: Add 10 µL of an ATP/substrate master mix containing 10 µM cold ATP, 0.5 µCi[
γ
32
P]ATP, and 1 mg/mL of the specific substrate peptide.
Termination & Filtration: After 2 hours of incubation at room temperature, spot 20 µL of the reaction mixture onto P81 phosphocellulose ion-exchange paper. Wash the paper extensively (3 x 10 mins) with 0.75% phosphoric acid. Causality: The positively charged substrate peptide binds to the negatively charged P81 paper, while the acidic wash removes all unreacted [
γ
32
P]ATP, preventing false positives.
Quantification : Measure the bound radioactivity using a liquid scintillation counter. Calculate the IC50 using a 4-parameter logistic regression model. Note: We utilize a radiometric assay over fluorescence-based methods to avoid compound autofluorescence interference, a common artifact with fused N-heterocycles.
References
Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
Source : RSC Medicinal Chemistry
URL :[Link]
Title : Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors
Source : PubMed Central (PMC) / European Journal of Medicinal Chemistry
URL :[Link]
Title : Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds
Source : PubMed Central (PMC)
URL :[Link]
Title : Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition
Source : PubMed Central (PMC)
URL :[Link]
Comparative
Comparative SAR Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives: A Guide to Scaffold Optimization and Kinase Selectivity
As the demand for highly selective, resistance-evading targeted therapies grows, the pyrazolo[3,4-d]pyrimidine core has emerged as a profoundly versatile "privileged scaffold" in medicinal chemistry. Structurally serving...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for highly selective, resistance-evading targeted therapies grows, the pyrazolo[3,4-d]pyrimidine core has emerged as a profoundly versatile "privileged scaffold" in medicinal chemistry. Structurally serving as a bioisostere of the adenine ring of ATP, this bicyclic system seamlessly integrates into the highly conserved hinge region of the kinase catalytic domain[1]. However, the true power of this scaffold lies in its highly tunable Structure-Activity Relationship (SAR).
This guide provides an objective, data-driven comparison of pyrazolo[3,4-d]pyrimidine derivatives against alternative scaffolds, detailing the mechanistic causality behind SAR modifications, and outlining self-validating experimental protocols for their evaluation.
Mechanistic Rationale: The ATP Bioisostere Advantage
The pyrazolo[3,4-d]pyrimidine scaffold mimics the purine ring of ATP, allowing it to competitively bind the kinase active site. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), which often succumb to gatekeeper mutations like EGFR T790M, the pyrazolo[3,4-d]pyrimidine core can be functionalized at the N1, C3, and C4 positions to exploit alternative binding modes and allosteric pockets[2].
Comparative SAR Mapping
C4 Substitution (The Hinge Binder): The C4 position is critical for anchoring the molecule. Replacing a primary amine with an anilino or phenoxy moiety significantly enhances potency. The NH group acts as a primary hydrogen-bond donor to the kinase hinge region (typically interacting with a Methionine or Threonine residue), while the aromatic ring extends into the adjacent hydrophobic pocket[3]. Halogen-disubstituted anilino groups at C4 drive selectivity toward EGFR over ErbB2[3].
C3 Substitution (The Selectivity Switch): Modifications at C3 dictate the inhibitor's classification (Type I vs. Type II). Bulky aromatic or benzylic substituents at C3 can push past the gatekeeper residue to access the DFG-out allosteric pocket, a hallmark of Type II kinase inhibitors[4].
N1 Substitution (The Hydrophobic Anchor): Alkyl or aryl substitutions at N1 improve lipophilicity and cell permeability while anchoring the molecule in Hydrophobic Pocket I.
Logical SAR mapping of pyrazolo[3,4-d]pyrimidine substitutions and their mechanistic effects.
Performance Comparison & Experimental Data
To objectively assess the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, we must compare their biochemical performance across distinct kinase targets where alternative scaffolds traditionally dominate.
Case Study A: Overcoming EGFR T790M Resistance
First-generation quinazolines fail against the EGFR T790M mutation due to increased ATP affinity and steric hindrance caused by the bulky methionine gatekeeper. Recent SAR studies demonstrate that functionalizing the pyrazolo[3,4-d]pyrimidine core with a phenyl linker and a formamide spacer allows these derivatives to bypass the steric clash, acting as potent dual inhibitors of mutant EGFR and VEGFR-2[2].
Case Study B: The "Flipped" Binding Mode in Protein Kinase D (PKD)
Standard optimization of the classic Src-inhibitor 1-NM-PP1 led to the discovery of 3-IN-PP1, a highly potent PKD inhibitor. Interestingly, SAR and docking studies revealed that 3-IN-PP1 does not bind in the canonical ATP-mimetic orientation. Instead, the pyrazolo[3,4-d]pyrimidine core undergoes a 180-degree flip within the active site[5]. This alternate binding mode opens an entirely new vector for designing highly specific inhibitors for kinases sensitive to this flipped orientation[6].
Quantitative Comparison Table
The following table synthesizes the in vitro IC₅₀ data comparing optimized pyrazolo[3,4-d]pyrimidine derivatives against reference compounds across multiple targets.
To ensure scientific integrity, the evaluation of these derivatives requires a self-validating workflow. The following protocol details the in vitro kinase inhibition assay, utilizing an ADP-Glo methodology.
Why ADP-Glo? Unlike radiometric ³²P assays, ADP-Glo is a luminescent assay that directly measures ADP generated by the kinase. Because pyrazolo[3,4-d]pyrimidines are ATP-competitive, measuring the direct consumption of ATP to ADP provides a highly accurate, artifact-free readout of competitive inhibition without the safety hazards of radioactivity.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)
Materials:
Purified recombinant kinase (e.g., EGFR T790M or PKD1).
ATP/Substrate peptide mix.
ADP-Glo™ Kinase Assay Kit (Promega).
Test compounds (Pyrazolo[3,4-d]pyrimidine derivatives) and Reference (Staurosporine or Erlotinib).
Step-by-Step Methodology:
Compound Preparation (The Matrix): Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO. Causality: A 10-point curve ensures sufficient data points across the inflection zone for accurate Hill slope and IC₅₀ calculation.
Kinase Reaction Setup: In a 384-well plate, add 1 µL of compound to 2 µL of the kinase enzyme diluted in optimized buffer (containing MgCl₂, BSA, and DTT). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP introduction.
Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. The final ATP concentration should be set at the empirical Kₘ for the specific kinase. Self-Validation Step: Include "No Enzyme" (100% inhibition control) and "Vehicle Only" (0% inhibition control) wells to define the assay window and calculate the Z'-factor.
Kinase Reaction: Incubate for 60 minutes at room temperature.
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.
Data Analysis: Normalize data against controls and fit to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Step-by-step experimental workflow for validating pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Downstream Impact: Signaling Pathway Intervention
The ultimate goal of optimizing the pyrazolo[3,4-d]pyrimidine scaffold is to effectively shut down oncogenic signaling cascades. For dual EGFR/VEGFR-2 inhibitors, the intervention point is at the apex of the receptor tyrosine kinase (RTK) cascade. By competitively blocking ATP at the intracellular kinase domain, these derivatives prevent receptor autophosphorylation, thereby starving the downstream Ras/Raf/MEK and PI3K/AKT pathways of their activation signals[2].
EGFR/VEGFR-2 signaling cascade and the inhibitory intervention point of pyrazolopyrimidines.
Conclusion
The comparative SAR analysis of pyrazolo[3,4-d]pyrimidine derivatives illustrates why this scaffold remains a cornerstone of modern kinase inhibitor discovery. Whether exploiting the 180-degree flipped binding mode to achieve PKD selectivity[5], or utilizing bulky C4-anilino substitutions to overcome EGFR T790M resistance[2], the structural plasticity of the pyrazolopyrimidine core offers distinct advantages over rigid alternative scaffolds. Future development relying on robust, self-validating assay pipelines will continue to unlock the full pharmacological potential of these privileged structures.
References
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. National Library of Medicine (NIH).[Link]
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[Link]
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. National Library of Medicine (NIH).[Link]
Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Publishing.[Link]
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.[Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Library of Medicine (NIH).[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental workflows.
Executive Summary & Mechanistic Rationale
The development of targeted small-molecule kinase inhibitors is a cornerstone of modern precision oncology. Among the most versatile pharmacophores is the pyrazolo[3,4-d]pyrimidine bicycle, a bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. By mimicking the purine core, this scaffold competitively binds to the highly conserved hinge region of the kinase catalytic domain[1].
Specifically, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative represents a critical structural evolution. While the core bicycle establishes essential bidentate hydrogen bonds with the kinase hinge region (e.g., Met341 in c-Src; Met318 in c-Abl), the addition of a methyl group at the C6 position provides crucial hydrophobic contacts within the adenine-binding pocket[2]. This modification not only enhances metabolic stability against oxidative degradation but also restricts the conformational flexibility of the molecule, thereby improving selectivity profiles against off-target kinases compared to unsubstituted variants[3].
This guide objectively compares the efficacy of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (such as the experimental dual inhibitors Si135 and Si162) against clinical-standard ATP-competitive inhibitors (Dasatinib, Imatinib)[2]. Furthermore, it provides rigorously designed, self-validating protocols to quantify their target engagement and phenotypic outcomes.
Pathway Visualization: Mechanism of Action
To understand the rationale behind our validation assays, we must first map the molecular intervention. The following diagram illustrates how 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives disrupt oncogenic signaling by competitively excluding ATP, leading to downstream cell cycle arrest and apoptosis[4].
Fig 1. Mechanistic pathway of kinase inhibition by 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Performance Data
When validating a novel scaffold, it is imperative to benchmark its biochemical affinity (
Ki
) and cellular efficacy (
IC50
) against established therapeutics. The table below summarizes the comparative performance of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (Si162, Si135) against clinical reference inhibitors[2].
Inhibitor Class
Compound
Primary Target(s)
Ki
c-Src (nM)
Ki
c-Abl (nM)
Cellular
IC50
(Lung Tumor Models)
6-Methyl-Pyrazolo-Pyrimidine
Si162
c-Src / c-Abl
42
444
0.8 – 6.4 µM
6-Methyl-Pyrazolo-Pyrimidine
Si135
c-Abl
> 10,000
< 100
3.0 – 12.0 µM
Thiazolyl-Pyrimidine
Dasatinib
c-Src / c-Abl
0.55
3.0
< 0.1 µM
Phenylaminopyrimidine
Imatinib
c-Abl / KIT
Inactive
100
> 10.0 µM (Cell-dependent)
Data Interpretation: While Dasatinib exhibits superior absolute potency, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold (e.g., Si162) demonstrates a highly tunable dual-inhibition profile[2]. By altering the substitution at the C4 position (e.g., varying the phenylethylamine moiety), researchers can shift the selectivity from predominantly c-Abl (Si135) to a balanced c-Src/c-Abl dual inhibition (Si162)[2]. This tunability is critical for overcoming resistance mutations (such as T315I) that frequently render standard therapies ineffective[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the validation of this scaffold must follow a rigorous, orthogonal pipeline. We begin with a cell-free biochemical assay to confirm direct target engagement, followed by a cellular assay to verify membrane permeability and intracellular efficacy.
Protocol 1: In Vitro Luminescent Kinase Profiling (Biochemical Validation)
Objective: Determine the absolute inhibitory constant (
Ki
) independent of cellular variables.
Causality: We utilize a luminescent ATP-depletion assay. Unlike radiometric assays, this method measures residual ATP after the kinase reaction. By running the reaction precisely at the
Km
of ATP for the specific kinase, we ensure that the calculated
IC50
can be accurately converted to
Ki
via the Cheng-Prusoff equation, allowing for true thermodynamic comparison between different scaffolds.
Step-by-Step Methodology:
Buffer Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
Causality: Mg²⁺ is a mandatory cofactor that coordinates the ATP phosphates in the kinase active site. DTT maintains a reducing environment, preventing the formation of artifactual disulfide bonds that could alter kinase conformation.
Compound Titration: Prepare 10-point, 3-fold serial dilutions of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.
Causality: Exceeding 1% DMSO can cause solvent-induced denaturation of the kinase, leading to false-positive inhibition.
Enzyme-Inhibitor Pre-incubation: Add purified recombinant c-Src or c-Abl kinase to the wells. Incubate for 15 minutes at room temperature.
Reaction Initiation: Add a substrate peptide and ATP. Critical: The ATP concentration must be equal to its apparent
Km
for the specific kinase batch (typically 10-20 µM).
Detection: After a 60-minute incubation, add the luminescent Kinase-Glo® reagent. Incubate for 10 minutes and read luminescence.
Self-Validation: Include a "No Enzyme" control (100% ATP remaining, maximum luminescence) and a "Vehicle" control (maximum kinase activity, minimum luminescence) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.
Protocol 2: Cellular Target Engagement via Phospho-Western Blotting
Objective: Confirm that the inhibitor permeates the cell membrane and successfully competes with high intracellular ATP concentrations (~1-5 mM) to block autophosphorylation[4].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed A549 (human lung adenocarcinoma) cells at
2×105
cells/well in a 6-well plate. Allow 24h for adhesion. Treat cells with the inhibitor at
1×
and
5×
its established cellular
IC50
for 2-4 hours.
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with
1×
Protease Inhibitor Cocktail and, crucially,
1×
Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and NaF).
Causality: Kinase inhibition is highly dynamic. The moment cells are lysed, endogenous phosphatases will rapidly strip phosphate groups from proteins, creating a false impression of kinase inhibition. Phosphatase inhibitors freeze the phosphorylation state at the exact moment of lysis.
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 25 µg of total protein per lane on a 4-12% SDS-PAGE gel[4].
Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against Phospho-Src (Tyr416) and Total Src .
Self-Validation: The ratio of Phospho-Src to Total Src must be calculated. A reduction in Phospho-Src with stable Total Src confirms specific kinase inhibition rather than general compound-induced protein degradation or cytotoxicity.
Validation Workflow Visualization
The following diagram outlines the logical progression of the validation system, ensuring that every biochemical claim is substantiated by phenotypic data.
Fig 2. Orthogonal validation workflow for novel pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Conclusion
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly robust, tunable platform for kinase inhibition[1]. By utilizing the self-validating protocols outlined above—anchored in strict control of ATP kinetics and phosphatase activity—researchers can accurately benchmark novel derivatives against clinical standards. The ability to shift selectivity between c-Src and c-Abl through peripheral substitutions makes this scaffold an invaluable tool in the ongoing development of next-generation, resistance-evading targeted therapies[2].
Engineering Precision in Oncology: 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Purine Analogs
Executive Summary & Chemical Rationale The evolution of targeted cancer therapy has heavily relied on manipulating nucleotide and nucleoside structures. Historically, purine analogs (e.g., fludarabine, cladribine) served...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The evolution of targeted cancer therapy has heavily relied on manipulating nucleotide and nucleoside structures. Historically, purine analogs (e.g., fludarabine, cladribine) served as the cornerstone of hematological oncology. However, the paradigm has shifted toward highly selective, ATP-competitive kinase inhibitors. Among these, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged bioisostere, offering superior pharmacokinetic stability and target specificity compared to [1]. This guide provides a rigorous, data-driven comparison of these two chemical classes, detailing their mechanistic divergence, quantitative performance, and the experimental protocols required to validate their efficacy.
Mechanistic Divergence: Antimetabolites vs. Allosteric/ATP-Competitive Inhibitors
The Purine Analog Mechanism (Antimetabolite)
Classical purine analogs function primarily as antimetabolites. They require intracellular phosphorylation by salvage pathway enzymes to form active triphosphates. These active metabolites incorporate into growing DNA or RNA strands, inducing chain termination, stalling replication forks, and ultimately triggering non-specific apoptosis. While effective, this mechanism lacks tumor specificity, leading to severe off-target myelosuppression and systemic toxicity.
The 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Mechanism (Kinase Inhibitor)
In contrast, pyrazolo[3,4-d]pyrimidines are designed as ATP mimetics that directly engage the kinase hinge region without requiring metabolic activation[1]. The bioisosteric replacement of the purine imidazole ring with a pyrazole ring fundamentally alters the electron density and hydrogen-bond donor/acceptor profile. Specifically, the 6-methyl substitution restricts rotational freedom and projects into a small hydrophobic pocket adjacent to the ATP-binding site[2]. This steric bulk prevents binding to off-target kinases and protects the molecule from rapid metabolic degradation by xanthine oxidase—a common vulnerability of unmodified purines[3]. These derivatives have shown profound efficacy against oncogenic kinases such as Src, EGFR(T790M), and PI3K[4][5][6].
Mechanistic divergence between purine antimetabolites and targeted pyrazolopyrimidine inhibitors.
Quantitative Performance: Target Affinity and Cytotoxicity
When evaluating these scaffolds, researchers must analyze both cell-free target affinity (IC50) and cellular phenotypic response. The table below synthesizes experimental data comparing classic purine antimetabolites, purine-based kinase inhibitors, and advanced pyrazolo[3,4-d]pyrimidine derivatives.
Data Interpretation (Expertise & Experience):
The data clearly illustrates that while purine analogs exhibit moderate cellular cytotoxicity, their lack of a specific kinase target IC50 highlights their broad-spectrum nature. Conversely, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives like SI306 and Compound 7c demonstrate sub-micromolar affinity for specific oncogenic kinases (Src and EGFR, respectively)[4][5]. The addition of the 6-methyl group and C3-aryl substitutions vectors the molecule perfectly into the DFG-out or DFG-in conformations of the kinase domain, translating to potent cellular IC50s in resistant cell lines like Glioblastoma Multiforme (GBM) and Non-Small Cell Lung Cancer (A549).
To establish trustworthiness in drug development, researchers must utilize a self-validating system: proving direct target engagement in a cell-free environment, followed by phenotypic validation in a cellular model.
Causality: This assay is chosen because it directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, eliminating confounding variables like cellular efflux pumps or membrane permeability.
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the target kinase (e.g., recombinant human Src or EGFR) to an optimized working concentration (typically 1-5 ng/µL).
Compound Titration: Prepare a 10-point 3-fold serial dilution of the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative (starting at 10 µM) in 100% DMSO. Transfer 1 µL to a 384-well plate.
Kinase Reaction: Add 4 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined Km for the specific kinase). Incubate for 60 minutes.
Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Causality: Once target engagement is proven, this protocol verifies that the pyrazolopyrimidine inhibitor successfully penetrates the tumor cell membrane and induces apoptosis, distinguishing it from merely cytostatic agents.
Cell Seeding: Seed target cancer cells (e.g., HCT-116 or A549) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.
Treatment: Treat cells with the inhibitor at concentrations bracketing the cell-free IC50 (e.g., 0.1 µM to 50 µM). Incubate for 72 hours.
Multiplex Readout: Add a fluorogenic cell-permeable viability dye (e.g., Resazurin) and incubate for 2 hours. Read fluorescence (Ex 560 / Em 590) to determine the cellular IC50.
Apoptosis Confirmation: Add a luminogenic Caspase-3/7 substrate directly to the same wells. The lysis buffer within the reagent exposes the intracellular caspases. Read luminescence after 30 minutes to confirm that cell death is driven by targeted apoptosis rather than necrosis.
Self-validating experimental workflow for evaluating kinase inhibitors in oncology.
Conclusion
The transition from purine analogs to 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives represents a leap from non-specific cytotoxicity to precision oncology. By exploiting the unique hydrogen-bonding network and steric geometry of the pyrazole-fused pyrimidine core, researchers can achieve nanomolar affinity for oncogenic kinases while bypassing the metabolic liabilities of classical purines[1][3]. Future drug development will likely focus on dual-targeting inhibitors utilizing this privileged scaffold to combat resistance mechanisms in solid tumors[5].
References
Schenone, S., et al. "Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme." ACS Medicinal Chemistry Letters, 2020.
URL:[Link]
Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.
URL:[Link]
El-Damasy, A. K., et al. "Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations." RSC Advances, 2021.
URL:[Link]
Wiemer, A. J., et al. "Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase..." Journal of Medicinal Chemistry, 2023.
URL:[Link]
K. Van, et al. "Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues." MedChemComm, 2015.
URL:[Link]
High-Resolution Mass Spectrometry Validation of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis: A Comparative Guide
Introduction: The Analytical Challenge in Purine Bioisostere Synthesis 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical heterocyclic building block, widely utilized as a purine bioisostere in the development of kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge in Purine Bioisostere Synthesis
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a critical heterocyclic building block, widely utilized as a purine bioisostere in the development of kinase inhibitors (e.g., Src, Abl, and PI3K inhibitors) [1]. The synthesis of this scaffold typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamide with acetamidine or related cyclization strategies.
However, validating the success of this synthesis presents unique analytical challenges. The formation of regioisomers, incomplete cyclization intermediates, and isobaric impurities necessitates highly specific analytical techniques. While NMR provides bulk structural connectivity, Mass Spectrometry (MS)—specifically Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS)—is the gold standard for confirming exact mass, isotopic distribution, and trace-level reaction monitoring [2].
Comparative Analysis of MS Modalities
When validating the synthesis of polar heterocycles like pyrazolo[3,4-d]pyrimidines, selecting the correct MS ionization and mass analyzer is paramount. Below is an objective comparison of the three primary alternatives.
Table 1: Comparative Performance of MS Modalities for Pyrazolo[3,4-d]pyrimidine Validation
Performance Metric
LC-ESI-HRMS (Q-TOF)
LC-ESI-QqQ (Triple Quadrupole)
GC-EI-MS (Electron Impact)
Primary Application
Structural confirmation, exact mass ID
Trace quantification, reaction kinetics
Volatile impurity profiling
Ionization Mechanism
Soft (ESI+)
Soft (ESI+)
Hard (70 eV EI)
Mass Accuracy
< 3 ppm (Excellent)
~ 0.1 Da (Standard)
~ 0.1 Da (Standard)
Sensitivity
High (pg/mL)
Ultra-High (fg/mL)
Moderate (ng/mL)
Matrix Tolerance
Moderate
High (in MRM mode)
Low (Requires derivatization)
Suitability for Target
Optimal (Ideal for polar heterocycles)
Overkill for basic structural ID
Poor (Prone to thermal degradation)
Causality in Modality Selection:
We prioritize LC-ESI-HRMS over GC-EI-MS because pyrazolo[3,4-d]pyrimidines are highly polar and exhibit strong intermolecular hydrogen bonding. This drastically reduces their volatility, making GC-MS prone to thermal degradation artifacts unless the compound is heavily derivatized. Electrospray Ionization (ESI) operates at lower temperatures and efficiently protonates the basic pyrimidine nitrogens (pKa ~ 1.5–2.5), generating an intact [M+H]+ ion without thermal breakdown [3].
Decision Logic & Validation Workflow
Decision matrix and validation workflow for MS analysis of pyrazolo[3,4-d]pyrimidines.
To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . Every step includes built-in controls to prevent false positives and matrix interference.
Step 1: System Suitability and Baseline Establishment
Action: Inject a known standard (e.g., Reserpine, [M+H]+ 609.2806) followed by a blank injection (50:50 Water:Methanol).
Causality: The standard verifies that the Time-of-Flight (TOF) flight tube is properly calibrated (mass error < 3 ppm) and the ion optics are clean. The blank injection establishes a baseline and proves that subsequent signals at m/z 135.0665 are not artifacts of column carryover from previous runs.
Step 2: Sample Preparation with Internal Standardization
Action: Dissolve 1 mg of the synthesized 6-methyl-1H-pyrazolo[3,4-d]pyrimidine in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in mobile phase A. Spike with 10 ng/mL of an internal standard (e.g., 4-methylpyrazole).
Causality: High concentrations saturate the ESI detector, leading to space-charge effects and mass shifts in the TOF analyzer. The internal standard corrects for ion suppression caused by residual salts or unreacted reagents from the synthesis mixture [4].
Step 3: Chromatographic Separation
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
Causality: Formic acid (pH ~2.7) is critical. It ensures the basic nitrogens of the pyrazolo[3,4-d]pyrimidine are fully protonated in solution. This improves retention on the reversed-phase column by preventing secondary interactions with residual silanols (which cause peak tailing) and drastically enhances ESI+ ionization efficiency.
Step 4: Data-Dependent MS/MS Acquisition (DDA)
Action: Set the HRMS to acquire full scan MS1 data (m/z 50–500), automatically triggering MS2 fragmentation (Collision Energy: 20-30 eV) when the precursor m/z 135.0665 exceeds 10^4 counts.
Causality: DDA allows simultaneous confirmation of the exact mass and acquisition of structural fragmentation data in a single run, providing orthogonal points of validation.
Data Interpretation & Mechanistic Validation
For 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (Chemical Formula: C6H6N4), the theoretical exact mass of the neutral molecule is 134.0592 Da .
Upon successful synthesis and ESI+ analysis, the protonated molecule [M+H]+ must appear at m/z 135.0665 . A mass error of < 3 ppm confirms the elemental composition.
Fragmentation Causality (MS/MS):
The application of 20-30 eV collision energy yields highly characteristic product ions that validate the specific ring fusions:
m/z 108.05: Corresponds to the loss of HCN (27 Da) from the pyrimidine ring. This neutral loss is a hallmark of purine bioisosteres and confirms the integrity of the pyrimidine moiety.
m/z 107.06: Corresponds to the loss of N
2
(28 Da) from the pyrazole ring. The extrusion of nitrogen gas is a thermodynamically driven fragmentation pathway unique to pyrazoles and triazoles, definitively proving the presence of the fused pyrazole system.
By combining exact mass confirmation with these mechanistically sound fragmentation pathways, the synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is unequivocally validated.
References
Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry.[Link]
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI - Molecules.[Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PubMed Central (PMC).[Link]
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (PMC).[Link]
Comparative
benchmarking 6-methyl-1H-pyrazolo[3,4-d]pyrimidine against standard inhibitors
As drug development pivots toward overcoming acquired kinase resistance, the architectural rigidity of first-generation inhibitors often becomes their Achilles' heel. For researchers and medicinal chemists, the 6-methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward overcoming acquired kinase resistance, the architectural rigidity of first-generation inhibitors often becomes their Achilles' heel. For researchers and medicinal chemists, the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged, highly tunable pharmacophore. Acting as a bioisostere of the adenine ring of ATP, this bicyclic system effectively anchors into the hinge region of various kinases, offering a versatile foundation for targeted oncology.
In this guide, we will objectively benchmark optimized 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against gold-standard clinical inhibitors (such as Dasatinib and Idelalisib). Drawing from field-proven application science, we will dissect the mechanistic rationale behind this scaffold, compare quantitative performance data, and outline self-validating experimental workflows for rigorous preclinical evaluation.
Mechanistic Grounding: The ATP-Binding Pocket
To understand why the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core is so effective, we must look at the causality of its binding kinetics. The pyrazolo-pyrimidine nucleus forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met341 in Src, Val851 in PI3Kδ).
In my experience profiling ATP-competitive agents, raw affinity is insufficient if the molecule cannot navigate mutated active sites. The addition of a 6-methyl group provides a specific steric vector that stabilizes the molecule, while substitutions at the C3 and C4 positions allow the inhibitor to bypass bulky gatekeeper mutations (such as the T315I mutation in Bcr-Abl) that typically block standard therapies like Imatinib 1.
Logical mapping of pyrazolo[3,4-d]pyrimidine interactions in the ATP-binding pocket.
Quantitative Benchmarking vs. Standard Inhibitors
When benchmarking these derivatives, we look at their performance against established clinical standards. Recent optimizations of the pyrazolo[3,4-d]pyrimidine scaffold have yielded compounds like SI388 (a potent Src inhibitor) 2 and Compound (S)-36 (a highly selective PI3Kδ inhibitor) 3.
The table below summarizes their comparative efficacy against standard therapies:
Target Kinase
Inhibitor Class / Compound
IC50 / Ki
Primary Cellular Phenotype
Clinical Standard Benchmark
Src
Pyrazolo-pyrimidine (SI388)
Ki = 190 nM
Arrests 2D/3D GBM cell growth
Dasatinib (Ki < 1 nM)
Bcr-Abl (T315I)
4-bromo-pyrazolo-pyrimidine
IC50 ~ 50 nM
Overcomes gatekeeper mutation
Imatinib (Resistant)
PI3Kδ
Pyrazolo-pyrimidine (S)-36
IC50 = 8.1 nM
Apoptosis in AML (MOLM-13)
Idelalisib (IC50 = 19 nM)
Data Insight: While Dasatinib exhibits a lower absolute Ki for Src, its multi-targeted nature often leads to off-target toxicity. The pyrazolo-pyrimidine derivatives offer a highly tunable alternative, allowing for superior isoform selectivity (as seen with Compound (S)-36 outperforming Idelalisib's IC50 for PI3Kδ) 3.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors must rely on self-validating assay systems. Below are the step-by-step methodologies designed to eliminate common experimental artifacts.
Protocol A: TR-FRET Kinase Profiling (Cell-Free)
Causality: Heterocyclic compounds like pyrimidines often exhibit inherent autofluorescence, which can generate false positives in standard colorimetric or prompt-fluorescence assays. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its microsecond time delay allows background fluorescence to decay, isolating the true ATP-displacement signal.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., Src or PI3Kδ), a biotinylated peptide substrate, and a Europium-labeled anti-phospho antibody.
Compound Titration: Dispense the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well plate.
Self-Validating Mechanism (Control Integration): Include a parallel titration of a non-hydrolyzable ATP analog (AMP-PNP). If the compound is a true ATP-competitive hinge binder, its displacement curve will mirror the AMP-PNP kinetics. If not, allosteric interference is flagged.
Reaction Initiation: Add ATP at the predetermined Km concentration for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.
Signal Acquisition: Add the Streptavidin-Allophycocyanin (APC) tracer. Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm). Calculate the IC50 using the 665/615 ratio.
Protocol B: 3D Spheroid Target Engagement (Cellular)
Causality: 2D monocultures fail to replicate the dense extracellular matrix and hypoxic cores of solid tumors, frequently leading to overestimations of inhibitor efficacy. By utilizing 3D spheroids, we benchmark the compound's actual tissue-penetrance and stability.
Step-by-Step Methodology:
Spheroid Formation: Seed target cells (e.g., U87 glioblastoma cells for Src, or MOLM-13 for PI3K) into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.
Inhibitor Dosing: Treat the spheroids with the pyrazolo-pyrimidine derivative, Dasatinib (positive control), or DMSO (vehicle) for 48 hours.
Lysis & Extraction: Harvest spheroids, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Self-Validating Mechanism (Normalization): Perform Western blotting probing simultaneously for total-Src/PI3K and phospho-Src (Tyr416) / phospho-AKT (Ser473). Crucial step: Normalizing the phospho-signal to the total protein ensures that any observed signal reduction is strictly due to kinase inhibition, not generalized compound cytotoxicity or protein degradation.
Step-by-step experimental workflow for validating pyrazolo-pyrimidine inhibitors.
Downstream Signaling Impact
Targeting upstream kinases with pyrazolo[3,4-d]pyrimidine derivatives fundamentally disrupts oncogenic survival cascades. For instance, inhibiting Src directly downregulates the STAT3 transcription factor, which is crucial for tumor invasiveness 4. Similarly, PI3Kδ inhibition starves the AKT/mTOR pathway, robustly inducing apoptosis in hematological malignancies.
Disruption of oncogenic signaling by pyrazolo[3,4-d]pyrimidine derivatives.
References
Future Science Group / Ovid - An update on dual Src/Abl inhibitors
URL
National Institutes of Health (NIH PMC)
Journal of Medicinal Chemistry (ACS Publications)
MDPI - Targeting SRC Family Kinases in Mesothelioma: Time to Upgrade
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Protocol Guide
Executive Summary & Mechanistic Grounding
The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS RN 1276056-73-5) scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), derivatives of this compound act as potent, ATP-competitive inhibitors of major oncogenic kinases, including Src, Bcr-Abl, and the PI3K/mTOR pathway 1.
While unsubstituted pyrazolo-pyrimidines often exhibit exceptional in vitro potency, they frequently fail in in vivo translation due to rapid hepatic clearance and poor metabolic stability. The strategic substitution at the C6 position (e.g., 6-methyl or 6-alkylthio groups) fundamentally alters the molecule's lipophilicity and interactions with the kinase hinge region, bridging the gap between biochemical affinity and systemic therapeutic efficacy.
Fig 1. ATP-competitive blockade of Src/Abl signaling by 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy
The true test of a kinase inhibitor lies in its translational capacity. In vitro assays isolate the interaction between the inhibitor and the kinase catalytic domain, but in vivo environments introduce variables such as plasma protein binding, tumor microenvironment penetration, and cytochrome P450-mediated metabolism.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the in vitro and in vivo performance of optimized 6-methyl/alkylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives against alternative scaffolds 2.
Compound / Scaffold
Primary Target
In Vitro Enzymatic IC50
In Vitro Cell Viability (Cell Line)
In Vivo Efficacy (Xenograft Model)
PK / Translational Causality
SI388 (6-methylthio derivative)
Src Kinase
< 15 nM
~5 µM (T98G / U251 GBM cells)
Enhances ionizing radiation sensitivity
High metabolic stability; avoids rapid C6-oxidation.
Compound 18 (6-methyl derivative)
Src / Abl
~35 nM
~10 µM (SaOS-2 Osteosarcoma)
60% Reduction in tumor volume
Tier 1 metabolically stable; high tumor tissue penetration.
Compound 54 (PI3K scaffold)
PI3Kα
~2 nM
~1 µM (U-87 MG cells)
Robust tumor growth inhibition
Strong PD-PK correlation; high oral bioavailability.
Rapidly cleared by hepatic enzymes; short biological half-life.
The Causality of the Translational Bottleneck
Why does a compound with a 35 nM in vitro IC50 require micromolar concentrations to induce cell death, and >30 mg/kg dosing in vivo?
ATP Competition: Intracellular ATP concentrations are in the millimolar range (1-5 mM), which is exponentially higher than the ATP concentrations used in cell-free assays (typically 10-100 µM). This shifts the apparent IC50 rightward in cellular assays.
Metabolic Shielding: The 6-methyl group physically blocks a primary site of oxidative metabolism on the pyrimidine ring, extending the biological half-life and allowing the compound to reach therapeutic concentrations within the solid tumor mass 3.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the causality of the observed results.
Protocol A: In Vitro Cell-Free Kinase Assay (Enzymatic IC50)
Objective: Determine the true biochemical affinity (Ki) of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives without cellular variables.
Reagent Preparation: Prepare recombinant human Src or PI3K kinase in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
ATP Concentration Calibration (Critical Step): Set the ATP concentration strictly at the predetermined Michaelis constant (
Km
) for the specific kinase batch (e.g., 10 µM). Causality: Using ATP at
Km
ensures the assay is sensitive to ATP-competitive inhibitors. If ATP >>
Km
, the inhibitor will be artificially outcompeted.
Compound Titration: Dispense the inhibitor in a 10-point, 3-fold dilution series (from 10 µM down to 0.5 nM) in 1% DMSO.
Reaction Initiation: Add a fluorescently labeled peptide substrate and ATP. Incubate for 60 minutes at 25°C.
Validation Controls:
Positive Control: Dasatinib (for Src) or Wortmannin (for PI3K) to validate assay sensitivity.
Negative Control: 1% DMSO vehicle to establish baseline maximum kinase velocity (
Vmax
).
Detection & Analysis: Measure fluorescence polarization. Calculate IC50 using a 4-parameter logistic curve. Convert IC50 to
Ki
using the Cheng-Prusoff equation.
Protocol B: In Vivo Tumor Xenograft Efficacy Study
Objective: Evaluate the systemic efficacy and PK/PD relationship of the optimized scaffold in a murine model.
Metabolic Pre-Screening: Before in vivo deployment, subject the compound to a Tier 1 human/murine liver microsome assay. Causality: Only compounds demonstrating >50% remaining parent compound after 30 minutes are advanced, preventing the waste of animal models on rapidly cleared agents.
Cell Engraftment: Inject
5×106
SaOS-2 (osteosarcoma) or U-87 MG (glioblastoma) cells subcutaneously into the right flank of athymic nude mice.
Randomization (Self-Validation): Once tumors reach a palpable volume of 100-150 mm³, randomize mice into treatment and control groups (n=8/group). Causality: Randomization ensures that baseline tumor growth kinetics are identical across cohorts.
Dosing Regimen: Administer the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative (e.g., 30 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection daily for 21 days.
Blinded Measurement: Measure tumor volume using digital calipers every 3 days. The operator must be blinded to the treatment groups to eliminate measurement bias.
Endpoint Analysis: Calculate Tumor Growth Inhibition (%TGI). Extract tumors for western blot analysis of phosphorylated Src (p-Src) or phosphorylated Akt (p-Akt) to confirm that in vivo tumor shrinkage was directly caused by target kinase inhibition.
Fig 2. Translational workflow from in vitro screening to in vivo xenograft validation.
Scaffold Alternatives: Why Choose the 6-Methyl Variant?
When designing a kinase inhibitor program, researchers must objectively weigh the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against clinical alternatives:
Versus Rapamycin Analogues (mTOR inhibitors): Rapamycin and its analogs (CCI-779, RAD001) are allosteric inhibitors that often trigger a dangerous feedback loop, inducing a strong AKT phosphorylation that promotes cancer cell survival. Pyrazolo[3,4-d]pyrimidines act as direct ATP-competitive inhibitors of the PI3K/mTOR catalytic domains, effectively bypassing this feedback loop and leading to more consistent in vivo apoptosis.
Versus Imatinib (Abl inhibitor): While Imatinib is the gold standard for Chronic Myeloid Leukemia (CML), it is highly susceptible to the T315I "gatekeeper" mutation. Specific derivatives of the 6-methyl-pyrazolo-pyrimidine scaffold have been engineered to accommodate this bulky isoleucine residue, maintaining nanomolar in vitro potency and in vivo efficacy against resistant strains.
Versus Unsubstituted Pyrazolo-pyrimidines (e.g., PP1/PP2): While PP2 is a famous in vitro tool compound, it lacks the necessary pharmacokinetic parameters for clinical use. The addition of the 6-methyl or 6-alkylthio group is a proven medicinal chemistry strategy to increase steric hindrance against metabolizing enzymes, directly translating to higher Area Under the Curve (AUC) metrics in in vivo PK studies.
Conclusion
The transition from in vitro discovery to in vivo validation is the most critical juncture in drug development. The 6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold offers a highly optimized balance of biochemical potency and pharmacokinetic stability. By understanding the causality behind ATP competition and metabolic shielding, researchers can leverage this scaffold to develop robust, self-validating therapeutic candidates for oncology applications.
References
Contadini, C., et al. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Pharmaceuticals (Basel), 2023.
Schenone, S., et al. "Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice." Journal of Medicinal Chemistry, 2007.
Zask, A., et al. "Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases." Journal of Medicinal Chemistry, 2012.
comparing IC50 values of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs
Comparative Analysis of IC50 Values in 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Analogs Across Kinase and Phosphodiesterase Targets Executive Summary & Structural Rationale The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a pri...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of IC50 Values in 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Analogs Across Kinase and Phosphodiesterase Targets
Executive Summary & Structural Rationale
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged, ATP-mimetic pharmacophore extensively utilized in targeted drug discovery. Because its bicyclic core closely mimics the purine ring of adenosine triphosphate (ATP), it serves as a highly effective competitive inhibitor for various kinases and phosphodiesterases.
From a medicinal chemistry perspective, functionalizing the C6 position with a methyl group (yielding 6-methyl-1H-pyrazolo[3,4-d]pyrimidine) fundamentally alters the molecule's spatial geometry and lipophilicity. In the ATP-binding pocket of kinases (such as Src, EGFR, and VEGFR-2), the 6-methyl group projects into a highly conserved, narrow hydrophobic pocket adjacent to the hinge region. This specific steric bulk prevents the molecule from binding to off-target kinases with bulkier gatekeeper residues, thereby enhancing target selectivity and driving IC50 values down to the nanomolar range for specific targets like PDE2A[1] and Src[2].
Quantitative Comparison of IC50 Values
To objectively evaluate the performance of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs, we must compare their half-maximal inhibitory concentrations (IC50) across different biological targets. The table below synthesizes experimental data from recent biochemical and cellular assays.
Data Interpretation: The data demonstrates that while the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine core is highly versatile, its potency is heavily dependent on the peripheral functional groups (e.g., C4-anilino substitutions). For PDE2A, the analogs achieve single-digit nanomolar potency[1]. In complex cellular environments (like HCT-116 colorectal carcinoma cells), dual EGFR/VEGFR-2 inhibitors maintain respectable low-micromolar efficacy, overcoming the challenge of cellular membrane permeability[3].
Mechanistic Pathway Visualization
The following diagram maps the polypharmacological signaling pathways modulated by 6-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs.
Mechanism of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs modulating kinase and PDE2A pathways.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug development, IC50 values must be determined using rigorous, self-validating assay systems. Below are the field-proven methodologies for evaluating these analogs.
Protocol A: Biochemical IC50 Determination via ADP-Glo™ Kinase Assay
Causality & Rationale: We utilize a luminescence-based ADP-Glo assay rather than a radiometric assay. This method directly measures the ADP formed during the kinase reaction. Because it relies on luminescence rather than fluorescence, it eliminates auto-fluorescence interference commonly caused by heterocyclic library compounds.
Step-by-Step Workflow:
Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Add 2 mM DTT fresh. DTT prevents the oxidation of catalytic cysteine residues in the kinase active site, ensuring baseline enzymatic activity.
Compound Dilution: Serially dilute the 6-methyl-1H-pyrazolo[3,4-d]pyrimidine analogs in 100% DMSO, then transfer to the assay buffer. Ensure the final DMSO concentration in the well remains
≤1%
to prevent solvent-induced protein denaturation.
Equilibration: Combine the kinase, substrate, and inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before ATP is introduced.
Reaction Initiation: Add ATP to initiate the reaction. Self-Validating Metric: ATP must be added at precisely its apparent
Km
value for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50.
Quenching & Detection: After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
Data Analysis: Read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model. A Z'-factor
>0.6
between the positive (no inhibitor) and negative (no enzyme) controls validates the assay's robustness.
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell membrane permeability or intracellular degradation. The MTT assay validates target engagement in a living system (e.g., HCT-116 cells)[3].
Step-by-Step Workflow:
Cell Seeding: Seed HCT-116 cells at a density of
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO2 to allow cellular adhesion.
Treatment: Replace the media with serum-free media containing serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs. Causality: Serum proteins can bind to lipophilic drugs, reducing the free-drug concentration and skewing the IC50.
Incubation: Incubate for 72 hours.
Formazan Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
Solubilization & Readout: Carefully aspirate the media and dissolve the crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 relative to the untreated vehicle control.
References
Nada A. A. M. Aziz, et al. "Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations." RSC Advances, 2026. 3
"Radiosynthesis and Preclinical Evaluation of a Novel 11C-Labeled Pyrazolopyrimidine Derivative for Positron Emission Tomography." ACS Medicinal Chemistry Letters, 2025. 1
"Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." PMC, 2023. 2
"Novel mtor inhibitor compounds." US Patent 20200317679A1, 2020. 4
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized heterocyclic building blocks. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of specialized heterocyclic building blocks. 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable intermediate, primarily utilized in the synthesis of novel therapeutic agents such as Src kinase inhibitors and purine analogs[1].
However, its dense nitrogenous structure presents specific operational and disposal challenges. Improper handling or disposal can lead to severe environmental contamination and toxic gas exposure. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and proper disposal of this compound.
Chemical Profile & Hazard Causality
Before integrating this compound into your workflow, it is critical to understand the causality behind its hazard profile. The pyrazolo[3,4-d]pyrimidine core is highly biologically active, which makes it an excellent pharmaceutical scaffold but also a potent irritant to human tissue. Furthermore, its high nitrogen content dictates specialized disposal requirements to prevent the release of toxic combustion byproducts[2].
Quantitative Data & Hazard Summary
Property / Specification
Data
Causality / Operational Impact
CAS Number
1276056-73-5
Unique identifier for SDS and EPA tracking.
Molecular Formula
C₆H₆N₄
High nitrogen ratio requires specific incineration protocols to manage NOx gases[2].
Molecular Weight
134.14 g/mol
Fine powder morphology increases aerosolization risk during weighing[3].
Storage Conditions
2-8°C, Inert Atmosphere
Prevents oxidative degradation of the pyrimidine ring by ambient moisture.
GHS Hazards
H302, H315, H319, H335
Acute toxicity and irritation necessitate strict PPE and fume hood usage.
Standard Operating Procedure: Safe Handling
To ensure experimental integrity and operator safety, follow this step-by-step methodology for handling the solid compound:
Step 1: Environmental Control
Conduct all open-container operations (weighing, transferring, and dissolving) inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Equip standard PPE: nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[2].
Step 2: Static Mitigation
Because 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is typically supplied as a fine solid, static electricity can cause the powder to aerosolize, creating a severe inhalation hazard. Use an anti-static gun (zerostat) on your weighing boat and spatula prior to transfer.
Step 3: Solution Preparation
When preparing stock solutions, add the solvent to the pre-weighed solid slowly. Avoid vigorous vortexing until the powder is fully wetted to prevent aerosolization.
Step 4: Storage Protocol
Return the primary container to a 2-8°C environment immediately after use. Flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to maintain chemical stability[3].
Spill Response & Containment Protocol
In the event of an accidental release, immediate and calculated containment is required to prevent cross-contamination.
Step 1: Isolation
Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum flow.
Step 2: Dry Containment
Do not use water to clean up the initial spill, as this can spread the biologically active compound and complicate disposal. Instead, carefully sweep up the solid using a damp, disposable paper towel or a dedicated chemical spill pad to suppress dust formation[4].
Step 3: Decontamination
Once the bulk solid is removed, wash the contaminated surface with soap and plenty of water, as the compound is an acute skin irritant[2].
Step 4: Waste Isolation
Place all swept material and contaminated cleaning supplies into a rigid, tightly closed container specifically designated for hazardous solid waste[4].
Proper Disposal Procedures
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine must be managed as a hazardous chemical waste. It is tracked under comprehensive EPA environmental data specifications for pyrazolo-pyrimidines[5]. The following step-by-step disposal plan ensures regulatory compliance and environmental safety.
Step 1: Waste Segregation
Never mix pyrazolo-pyrimidine waste with strong oxidizing agents. The nitrogen-rich core can react exothermically with oxidizers, potentially leading to container failure.
Step 2: Liquid Waste Processing
For liquid waste, dissolve or mix any residual compound with a highly combustible, EPA-approved solvent (e.g., ethanol or methanol). This facilitates the required thermal destruction process[2].
Step 3: Solid Waste Packaging
Contaminated consumables (gloves, empty vials, spill cleanup materials) must be double-bagged or placed in sealable, puncture-resistant containers. Label all containers clearly with "Hazardous Waste: Contains 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine" and the GHS07 (Warning) pictogram.
Step 4: Specialized Incineration (Critical Step)
Transfer the waste to an authorized hazardous waste facility. You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [2].
Causality: The afterburner guarantees the complete thermal destruction of the stable aromatic rings. The wet scrubber is chemically mandatory to capture and neutralize the highly toxic nitrogen oxide (NOx) gases produced by the combustion of the four nitrogen atoms in the C₆H₆N₄ molecule[2].
Lifecycle Management Visualization
Lifecycle workflow for safe handling, spill containment, and compliant disposal.
Personal protective equipment for handling 6-methyl-1H-pyrazolo[3,4-d]pyrimidine
As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 6-methyl-1H-pyrazolo[3,4-d]pyrimidine requires more than just a cursory glance at a Safety Data Sheet (SDS). In...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 6-methyl-1H-pyrazolo[3,4-d]pyrimidine requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and pharmaceutical synthesis, this compound (CAS RN: 1276056-73-5; Molecular Weight: 134.14) is highly valued for its unique aromaticity and electronic properties, often serving as a critical scaffold for novel kinase inhibitors[1].
However, its nitrogen-rich structure and fine powder morphology present specific occupational hazards. To build a culture of safety and ensure reproducible scientific outcomes, laboratory personnel must understand not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind these requirements[2].
This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Hazard Profile & Mechanistic Risk Assessment
Before selecting PPE, we must establish the chemical and physical risks of the compound. 6-methyl-1H-pyrazolo[3,4-d]pyrimidine carries the following globally harmonized hazard statements[3]:
H302 (Harmful if swallowed) & H332 (Harmful if inhaled): As a low-molecular-weight heterocycle, fine particulate dust can easily aerosolize during transfer. Once inhaled or ingested, the pyrimidine ring can interact with biological nucleophiles, leading to systemic toxicity.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's hydrogen-bonding capabilities (due to the pyrazole and pyrimidine nitrogens) allow it to interact aggressively with the moisture in ocular and dermal tissues, causing acute localized inflammation.
Quantitative PPE Specification Matrix
To mitigate these risks, your PPE must act as an engineered barrier. The following table summarizes the quantitative specifications and regulatory grounding for handling this compound[4][5][6].
Latex is highly permeable to polar aprotic solvents (e.g., DMSO, DMF) used to dissolve pyrimidines. Nitrile provides superior chemical resistance and prevents dermal absorption (H315).
100% Cotton or Flame-Resistant (FR) lab coat; fully buttoned.
Synthetic fabrics can generate static electricity, increasing the risk of powder aerosolization or ignition when working with flammable organic solvents.
Every procedure must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Environmental Preparation & Validation
Action: Turn on the Class II fume hood or powder-weighing enclosure.
Validation Check: Hold a single tissue (Kimwipe) at the bottom edge of the sash. If the tissue is pulled steadily inward, negative pressure is confirmed. Do not proceed if the tissue falls straight down.
Step 2: PPE Donning & Static Mitigation
Action: Don the FR lab coat, chemical goggles, and double-layer nitrile gloves.
Action: Ground yourself by touching a grounded metal surface to discharge static electricity.
Validation Check: Inspect gloves for micro-tears by trapping air inside and squeezing. If no air escapes, the barrier is intact.
Step 3: Weighing and Transfer
Action: Place the sealed vial of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine inside the fume hood. Open the vial only within the hood's containment zone.
Action: Use a static-free, grounded spatulas (preferably ceramic or coated stainless steel) to transfer the powder to a pre-tared anti-static weigh boat.
Validation Check: Observe the powder during transfer. If the powder "jumps" or clings erratically to the spatula, static is present. Stop, use an anti-static gun (Zerostat) on the weigh boat, and resume.
Spill Management & Disposal Plan
In the event of a breach, immediate and methodical action is required to prevent cross-contamination[7][8].
Dry Powder Spill Response:
Isolate: Evacuate personnel from the immediate vicinity.
Contain: Do not dry sweep, as this will aerosolize the pyrimidine dust.
Neutralize: Lightly mist the spilled powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) to bind the dust.
Absorb: Wipe the area with damp absorbent pads. Place all contaminated materials into a sealable hazardous waste bag.
Validate: Swab the area and check under UV light (if applicable, as many pyrimidines fluoresce) to ensure complete removal.
Disposal:
6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its contaminated PPE must not be disposed of in standard municipal waste. It must be routed to a licensed chemical incinerator equipped with an afterburner and scrubber, in strict compliance with EPA/RCRA regulations[2].
Visual Workflow: Handling & Emergency Response
Operational workflow and logical spill response pathways for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
References
"6-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Unique Chemical Compound", UGA.edu.
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Academies Press.
"A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection", National Institutes of Health (NIH).
"OSHA's PPE Laboratory Standards", Clarion Safety Systems.
"Laboratory Safety Guidance", Occupational Safety and Health Administration (OSHA).